Ethyl 3-amino-3-thioxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-sulfanylidenepropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHOWDPRDYMIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377965 | |
| Record name | ethyl 3-amino-3-thioxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13621-50-6 | |
| Record name | ethyl 3-amino-3-thioxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-3-sulfanylidenepropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis and Properties of Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of Ethyl 3-amino-3-thioxopropanoate, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
This compound, also known as ethyl 2-carbamothioylacetate, is a fine chemical intermediate with the molecular formula C₅H₉NO₂S. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 147.20 g/mol | PubChem |
| CAS Number | 13621-50-6 | PubChem |
| Physical Form | Pale-yellow to Yellow Solid or liquid | Sigma-Aldrich |
| Storage Temperature | Refrigerator | Sigma-Aldrich |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The primary synthetic route to this compound is through the reaction of ethyl cyanoacetate with a source of sulfur, typically hydrogen sulfide, in the presence of a suitable base or acid catalyst. A common and effective method is a variation of the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by reaction with hydrogen sulfide to yield the thioamide.
Experimental Workflow: Pinner-type Reaction for Thioamide Synthesis
The following diagram illustrates the general workflow for the synthesis of a thioamide from a nitrile, which is applicable to the preparation of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
A detailed experimental protocol for the synthesis of this compound via the Pinner reaction is provided below. This procedure is based on established methods for the synthesis of thioamides from nitriles.
Materials:
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Dry hydrogen chloride (gas)
-
Hydrogen sulfide (gas)
-
Anhydrous diethyl ether
-
Ice-salt bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A solution of ethyl cyanoacetate in anhydrous ethanol is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The flask is cooled in an ice-salt bath.
-
Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution to saturation. This step is crucial for the formation of the intermediate Pinner salt. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.[1][2]
-
Thiolysis: Subsequently, a steady stream of hydrogen sulfide gas is passed through the reaction mixture while maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the reaction mixture is poured into a beaker containing crushed ice and stirred. The precipitated crude product is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Note: This is a generalized procedure. Specific reaction times, temperatures, and molar ratios of reactants should be optimized for the best yield and purity.
Logical Relationships in the Pinner Reaction
The following diagram outlines the key logical relationships and transformations occurring during the Pinner reaction for the synthesis of this compound.
Caption: Key steps and intermediates in the Pinner reaction synthesis.
References
An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate
CAS Number: 13621-50-6
This technical guide provides a comprehensive overview of Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional molecule with applications in organic synthesis, particularly as a precursor for heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Data
This compound is a pale-yellow to yellow solid or liquid.[1] The following tables summarize its key chemical and physical properties.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13621-50-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₅H₉NO₂S | [2][3][5][6][7] |
| Molecular Weight | 147.20 g/mol | [2][5] |
| IUPAC Name | ethyl 3-amino-3-sulfanylidenepropanoate | [5] |
| Synonyms | THIOCARBAMOYL ACETIC ACID ETHYL ESTER, Ethyl thiocarbamoylacetate, (Ethoxycarbonyl)thioacetamide | [2][3][6] |
| Physical Form | Pale-yellow to Yellow Solid or liquid | [1] |
| Purity | ≥90-97% (as commercially available) | [1][2] |
| Storage Conditions | 4°C, protect from light or Refrigerator | [1][2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| pKa (Predicted) | 12.71 ± 0.29 | [3][6] |
| Topological Polar Surface Area (TPSA) | 84.4 Ų | [3][5] |
| LogP (Predicted) | 0.2257 | [2][3] |
| Hydrogen Bond Acceptors | 3 | [2][3] |
| Hydrogen Bond Donors | 1 | [2][3] |
| Rotatable Bonds | 3 | [2][3] |
Safety and Handling Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Signal Word | - | Warning | [1] |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H332 | Harmful if inhaled. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | - | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [1] |
Experimental Protocols and Synthesis
Proposed Synthesis Methodology:
A likely synthesis of this compound involves the reaction of ethyl cyanoacetate with elemental sulfur and a source of ammonia , often in the presence of a basic catalyst such as morpholine or triethylamine in a solvent like ethanol. This method, known as the Gewald reaction for the synthesis of 2-aminothiophenes, can be adapted for the synthesis of thioamides from active methylene compounds.
General Experimental Protocol (Hypothetical):
-
To a stirred mixture of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1 equivalent) in ethanol, add a basic catalyst (e.g., morpholine, 1.2 equivalents) dropwise at a controlled temperature (e.g., 40-50 °C).
-
Introduce a source of ammonia, such as a solution of ammonia in ethanol or by bubbling ammonia gas through the reaction mixture.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating) for a period determined by reaction monitoring (e.g., by TLC).
-
Upon completion, the reaction mixture is typically cooled, and the product may precipitate.
-
The crude product is collected by filtration.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Logical Workflow for Proposed Synthesis:
Caption: Proposed one-pot synthesis workflow.
Reactivity and Applications in Heterocyclic Synthesis
This compound is a valuable intermediate in organic synthesis due to its two reactive functional groups: the thioamide and the ethyl ester. The active methylene group adjacent to the ester is also reactive. This combination allows it to be a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen and sulfur.
General Reaction Pathway:
The thioamide moiety can react with α-halocarbonyl compounds or other bifunctional electrophiles to form five- or six-membered heterocyclic rings such as thiazoles, pyrimidines, and thiadiazines. The ester group can be involved in cyclization reactions through condensation with other nucleophiles.
Logical Relationship for Heterocycle Synthesis:
Caption: General pathways for heterocycle synthesis.
Spectroscopic Data
While specific spectroscopic data for this compound is not publicly available in detail, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[3] For reference, the expected characteristic signals are outlined below.
Expected ¹H-NMR Signals (in CDCl₃):
-
Triplet around 1.2-1.4 ppm (3H, -CH₃ of ethyl group).
-
Quartet around 4.1-4.3 ppm (2H, -CH₂- of ethyl group).
-
Singlet around 3.5-3.7 ppm (2H, -CH₂- adjacent to the ester).
-
Broad singlets for the -NH₂ protons, which may be solvent and concentration-dependent.
Expected IR Absorption Bands (cm⁻¹):
-
~3300-3100: N-H stretching of the amino group.
-
~2980: C-H stretching of alkyl groups.
-
~1730: C=O stretching of the ester group.
-
~1620: N-H bending.
-
~1300-1400: C=S stretching of the thioamide.
This guide provides a summary of the available technical information for this compound. For detailed analytical data and specific experimental procedures, it is recommended to consult the material safety data sheet (MSDS) and certificate of analysis (CoA) from a commercial supplier.
References
- 1. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]
- 2. mzCloud – Ethyl 3 2 aminocarbonyl 3 thienyl amino 3 oxopropanoate [mzcloud.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 13621-50-6 [sigmaaldrich.com]
- 5. Ethyl 3-amino-3-sulfanylidenepropanoate | C5H9NO2S | CID 2771567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. usbio.net [usbio.net]
An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-thioxopropanoate, a versatile bifunctional reagent, holds significant potential in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, drawing upon established principles of thioamide and β-keto ester reactivity. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-documented chemistry of analogous β-ketothioamides to present plausible reaction pathways, representative experimental protocols, and potential synthetic applications. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the utility of this reagent for generating novel molecular architectures.
Introduction
This compound (also known as (Ethoxycarbonyl)thioacetamide or Ethyl thiocarbamoylacetate) is a unique building block possessing three key reactive sites: a nucleophilic thioamide, an acidic α-methylene group, and an electrophilic ester carbonyl. This combination of functionalities allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles, thiophenes, and pyrimidines. This guide will delve into the fundamental reaction mechanisms that govern the reactivity of this compound.
Tautomerism
This compound can exist in tautomeric forms, primarily the thione-enamine and the thiol-imine forms. The equilibrium between these tautomers is influenced by the solvent and pH. The thione-enamine form is generally the most stable.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the interplay of its functional groups. The thioamide moiety provides a soft nucleophilic sulfur atom and a nitrogen atom that can also act as a nucleophile, while the active methylene group is a source of a carbanion.
Reactions involving the Thioamide Group
The thioamide group is a key player in many of the cyclization reactions of this compound.
A classic and widely used method for the synthesis of thiazole rings involves the reaction of a thioamide with an α-halo ketone. In the case of this compound, this reaction is expected to yield 2-amino-4-hydroxy-5-ethoxycarbonylthiazole derivatives.
The proposed mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halo ketone, forming a thioimonium intermediate. This is followed by an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl group. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
An In-depth Technical Guide to Ethyl 3-amino-3-thioxopropanoate Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to derivatives and analogues of Ethyl 3-amino-3-thioxopropanoate. This core scaffold has emerged as a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of Biologically Active Derivatives
This compound is a key building block for the synthesis of various heterocyclic systems, including thiazoles, pyrimidines, and pyrazoles. The presence of a reactive thioamide and an ester functional group allows for a variety of cyclization reactions.
Synthesis of Thiazole Derivatives
A prominent application of this compound is in the Hantzsch thiazole synthesis. This method involves the reaction of the thioamide with an α-haloketone to yield a thiazole ring system. These thiazole derivatives have been investigated for a range of biological activities.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
Several derivatives incorporating thiazole and pyrimidine rings have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as FtsZ, a key protein in bacterial cell division.
Table 1: Antimicrobial Activity of Selected Thiazolidine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 5d | S. aureus (ATCC 6538) | 37.9 - 113.8 | 57.8 - 118.3 |
| L. monocytogenes (NCTC 7973) | 37.9 - 113.8 | 57.8 - 118.3 | |
| MRSA | 248 - 372 | 372 - 1240 | |
| 5g | T. viride (IAM 5061) | 36.5 | 73.3 |
| 5k | S. aureus (ATCC 6538) | 73.3 | 146.5 |
| Ampicillin | MRSA | 248 - 372 | 372 - 1240 |
| Streptomycin | S. aureus (ATCC 6538) | 43 - 172 | 86 - 344 |
| Bifonazole | T. viride (IAM 5061) | 480 - 640 | 640 - 800 |
| Ketoconazole | T. viride (IAM 5061) | 285 - 475 | 380 - 950 |
Data extracted from a study on 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives.[1]
Anticancer Activity
Pyrazole derivatives synthesized from related precursors have exhibited significant anticancer activity. One notable mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival signaling pathways.
Table 2: Anticancer Activity of Pyrazole Derivatives Containing a Thiourea Skeleton
| Compound ID | EGFR Kinase IC50 (µM) | MCF-7 Cell Line IC50 (µM) |
| C5 | 0.07 | 0.08 |
| Erlotinib | (positive control) | (not reported) |
Data from a study on pyrazole derivatives as potential EGFR kinase inhibitors.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 1H-Indol-2-yl[5-Aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanones
This protocol describes a general method for synthesizing pyrazole derivatives which are analogues to those with reported biological activity.
Materials:
-
1H-Indole-2-carbohydrazide
-
Substituted chalcones
-
Glacial acetic acid
Procedure:
-
Dissolve 1H-Indole-2-carbohydrazide (0.01 mol) in 10 mL of glacial acetic acid in a 250 mL round bottom flask.
-
Add the appropriately substituted chalcone (0.01 mol) to the solution.
-
Reflux the reaction mixture on an oil bath for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified pyrazole derivative.[3]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacterial strains.[3][4][5][6][7]
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth and vortex to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
In Vitro Anticancer Activity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[8][9][10][11]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and seed them into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
Inhibition of Bacterial Cell Division via FtsZ
Certain antibacterial derivatives of this compound are hypothesized to exert their effect by inhibiting the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.[12]
Caption: Proposed mechanism of antibacterial action via inhibition of FtsZ polymerization.
Inhibition of EGFR Signaling in Cancer
In the context of cancer, certain pyrazole derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling, thereby impeding tumor growth.[2]
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Conclusion
The this compound scaffold and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. The synthetic versatility of this core allows for the creation of diverse heterocyclic libraries, which have shown promising antimicrobial and anticancer activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and optimize these compounds for the development of next-generation therapeutics. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for a broader range of derivatives, and conducting in vivo efficacy and toxicity studies to translate these promising findings into clinical applications.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
Spectroscopic and Synthetic Profile of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a plausible synthetic route for Ethyl 3-amino-3-thioxopropanoate. Due to the limited availability of experimental data in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer valuable insights for researchers interested in this molecule. The guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, a detailed multi-step synthesis protocol, and purification and characterization methodologies. A generalized experimental workflow is also visualized to aid in practical laboratory applications.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7 |
| CH₂ (Ethyl) | 4.1 - 4.3 | Quartet | ~7 |
| CH₂ (Backbone) | 3.5 - 3.7 | Singlet | - |
| NH₂ | 7.5 - 9.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ (Ethyl) | ~14 |
| CH₂ (Ethyl) | ~61 |
| CH₂ (Backbone) | ~45 |
| C=O (Ester) | ~170 |
| C=S (Thioamide) | ~205 |
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3100 | Medium-Strong, Broad |
| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | 1750 - 1730 | Strong |
| C=S Stretch (Thioamide) | 1250 - 1020 | Medium-Strong |
| C-O Stretch (Ester) | 1300 - 1000 | Strong |
| C-N Stretch | 1400 - 1200 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 147.04 | Molecular Ion |
| [M-OC₂H₅]⁺ | 102.02 | Loss of ethoxy group |
| [M-C(=S)NH₂]⁺ | 88.02 | Loss of thioamide group |
| [C₂H₅O]⁺ | 45.03 | Ethoxy fragment |
Proposed Synthesis Protocol
A plausible multi-step synthesis for this compound is outlined below. This protocol is based on well-established organic chemistry reactions.
Step 1: Synthesis of Ethyl 3-oxopropanoate
This step involves the Claisen condensation of ethyl acetate.
-
Materials: Sodium ethoxide, ethyl acetate, diethyl ether (anhydrous), hydrochloric acid (1M).
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous ethyl acetate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-3 hours.
-
After cooling to room temperature, the mixture is acidified with 1M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-oxopropanoate.
-
Step 2: Synthesis of this compound
This step involves the reaction of the β-keto ester with a source of ammonia and a thionating agent. A common approach is the use of Lawesson's reagent or phosphorus pentasulfide in the presence of an ammonia source.
-
Materials: Ethyl 3-oxopropanoate, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], ammonium chloride, triethylamine, toluene (anhydrous).
-
Procedure:
-
To a stirred solution of ethyl 3-oxopropanoate and ammonium chloride in anhydrous toluene, triethylamine is added at room temperature.
-
Lawesson's reagent is then added portion-wise to the reaction mixture.
-
The mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any solid byproducts.
-
The filtrate is washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification and Characterization
-
Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final compound should be confirmed using the following analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the proton and carbon framework of the molecule.
-
FT-IR Spectroscopy: To identify the key functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound.
Ethyl 3-amino-3-thioxopropanoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-3-thioxopropanoate, a versatile reagent in organic synthesis, requires careful handling and storage to maintain its integrity and ensure experimental success. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available safety data and supplier information.
Core Stability Profile
This compound is generally considered stable under recommended storage temperatures and pressures.[1] However, its stability can be compromised by exposure to certain conditions, leading to degradation. Key factors influencing its stability include temperature, light, and the presence of incompatible materials.
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is imperative to adhere to specific storage guidelines. The following table summarizes the recommended storage conditions collated from various suppliers.
| Parameter | Recommended Condition | Source |
| Temperature | Store in a cool, dry place. Recommendations range from room temperature to 4°C. | [1][2][3] |
| Atmosphere | Store in a tightly-closed container. | [1] |
| Light | Protect from light. | [3] |
| Ventilation | Store in a well-ventilated area. | [1] |
| Incompatible Materials | Away from strong oxidizing agents. | [1] |
| Ignition Sources | Keep away from sources of ignition. | [1] |
Incompatibility and Hazardous Decomposition
Contact with strong oxidizing agents should be strictly avoided as it can lead to adverse reactions.[1] Furthermore, dust generation should be minimized.[1]
Upon thermal decomposition or combustion, this compound may produce hazardous byproducts, including:
-
Carbon oxides
-
Nitrogen oxides
-
Sulfur oxides[1]
Logical Flow of Storage and Stability
The following diagram illustrates the relationship between appropriate and inappropriate storage conditions and the resulting state of this compound.
Experimental Protocols for Stability Assessment
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, light, humidity, and oxidizing agents to identify potential degradation products and pathways.
-
Chromatographic Analysis: Utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) to separate and quantify the parent compound and any degradation products over time.
-
Long-Term and Accelerated Stability Studies: Storing the compound under controlled temperature and humidity conditions (e.g., as per ICH guidelines for pharmaceuticals) and monitoring its purity and degradation at specific time points.
Researchers should develop and validate a specific analytical method for this compound to accurately assess its stability under their specific laboratory conditions.
Handling and Safety Precautions
When handling this compound, it is essential to follow standard laboratory safety procedures. This includes:
-
Avoiding contact with skin, eyes, and clothing.[1]
-
Using the compound in a well-ventilated area or under a fume hood.[1]
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1]
-
Washing hands thoroughly after handling.[1]
In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[1]
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
References
Physical and chemical properties of "Ethyl 3-amino-3-thioxopropanoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-3-thioxopropanoate, a thioamide derivative of ethyl 3-aminopropanoate, presents a molecule of interest for further investigation in medicinal chemistry and drug development. Its structural similarity to biologically active compounds and the known pharmacological properties of the thioamide functional group suggest potential for diverse therapeutic applications. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside projected experimental protocols for its synthesis and characterization. Due to a notable absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds and general principles of organic chemistry to provide a foundational resource for researchers.
Introduction
This compound (CAS No. 13621-50-6) is an organic compound featuring both an ethyl ester and a primary thioamide functional group. The thioamide moiety is a bioisostere of the amide group and is known to confer unique physicochemical and biological properties to molecules. Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This suggests that this compound could serve as a valuable building block or lead compound in drug discovery programs. This document aims to consolidate the available information and provide a predictive framework for the experimental investigation of this compound.
Physical and Chemical Properties
While specific experimentally determined data for this compound is limited, a combination of vendor information and computational predictions allows for the compilation of its key properties.
General Properties
| Property | Value | Source |
| CAS Number | 13621-50-6 | [3][4] |
| Molecular Formula | C₅H₉NO₂S | [3][4] |
| Molecular Weight | 147.20 g/mol | [4] |
| Physical Form | Solid | |
| Appearance | Pale-yellow to Yellow (predicted) | |
| Storage Temperature | Refrigerator (2-8 °C) or -20°C |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| pKa | 12.71 ± 0.29 | [3] |
| LogP | 0.2257 | [4] |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 3 | [4] |
Note: The melting point, boiling point, and specific solubility of this compound have not been reported in the reviewed literature. It is recommended that these values be determined experimentally.
Experimental Protocols
The following sections outline detailed, albeit predictive, methodologies for the synthesis and characterization of this compound based on established organic chemistry principles and procedures for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the thionation of the corresponding amide, ethyl 3-amino-3-oxopropanoate. Lawesson's reagent is a common and effective thionating agent for this transformation.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Ethyl 3-amino-3-oxopropanoate
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-amino-3-oxopropanoate (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization Methods
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Predicted Spectral Data:
While experimental spectra are unavailable, predictions can be made based on the structure:
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), the methylene group adjacent to the thioamide, and the amino protons.
-
¹³C NMR: Expect signals for the carbons of the ethyl group, the methylene carbon, the ester carbonyl carbon, and the thioamide carbon.
Protocol:
-
Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
N-H stretching vibrations (around 3300-3100 cm⁻¹)
-
C=O stretching of the ester (around 1730 cm⁻¹)
-
C=S stretching of the thioamide (around 1200-1050 cm⁻¹)
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Expected Result:
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (147.20 g/mol ).
Caption: General workflow for synthesis and characterization.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence of the biological activity of this compound is not currently available. However, the presence of the thioamide functional group allows for informed speculation on its potential pharmacological roles.
Thioamides are known to interact with various biological targets. For instance, some thioamides act as inhibitors of enzymes such as urease and carbonic anhydrase. Others have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation. The thioamide sulfur atom can also act as a hydrogen bond acceptor and participate in metal chelation, which could be relevant for enzymatic inhibition.
Given the structural simplicity of this compound, it is more likely to serve as a versatile scaffold for the synthesis of more complex, biologically active molecules. Researchers could utilize the reactive handles of the amino, thioamide, and ester groups to build a library of derivatives for screening against various therapeutic targets.
Caption: Hypothetical signaling pathway modulation by thioamides.
Conclusion
This compound is a chemical entity with untapped potential in the realm of drug discovery and development. While a comprehensive experimental profile of this compound is yet to be established, this technical guide provides a solid foundation for researchers by outlining its predicted properties and offering detailed, plausible experimental protocols for its synthesis and characterization. The exploration of this and similar thioamide-containing molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further experimental investigation is highly encouraged to validate the predictions made herein and to fully elucidate the chemical and biological profile of this compound.
Safety Information
Based on information for similar compounds, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
References
Structural Elucidation of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 3-amino-3-thioxopropanoate (CAS No. 13621-50-6). Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis based on predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible experimental protocol for its synthesis is outlined, adapted from established general methodologies for the preparation of β-keto thioamides. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.
Chemical Identity and Physical Properties
This compound is a bifunctional organic compound containing both an ethyl ester and a primary thioamide group. Its structure suggests potential for diverse chemical reactivity and utility as a building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 13621-50-6 | ChemScene[1] |
| Molecular Formula | C₅H₉NO₂S | ChemScene[1] |
| Molecular Weight | 147.20 g/mol | ChemScene[1] |
| Appearance | Pale-yellow to Yellow Solid or liquid | Sigma-Aldrich |
| Storage | 4°C, protect from light | ChemScene[1] |
Predicted Spectroscopic Data for Structural Elucidation
The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation. These predictions are generated based on established principles of spectroscopy and computational models.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the ethyl group, the methylene protons adjacent to the thioamide, and the amino protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.8 | Singlet | 2H | -CO-CH₂ -CS- |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~7.5 - 8.5 | Broad Singlet | 2H | -CS-NH₂ |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule. The predicted ¹³C NMR spectrum is expected to show five distinct signals.
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~55 | -CO-CH₂ -CS- |
| ~62 | -O-CH₂ -CH₃ |
| ~170 | C =O (Ester) |
| ~205 | C =S (Thioamide) |
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, C=O, and C=S functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H Stretch (Thioamide) |
| ~2980 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1620 | Medium | N-H Bend (Thioamide) |
| 1400 - 1200 | Medium-Strong | C=S Stretch (Thioamide) |
| ~1180 | Strong | C-O Stretch (Ester) |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 114 | [M - SH]⁺ |
| 102 | [M - OCH₂CH₃]⁺ |
| 74 | [CH₂CSNH₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Experimental Protocols
This section outlines a plausible synthesis route and general protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of primary thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.[2] A plausible two-step synthesis of this compound would involve the initial formation of the corresponding β-keto amide, followed by thionation.
Step 1: Synthesis of Ethyl 3-amino-3-oxopropanoate
-
To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-3-oxopropanoate.
Step 2: Thionation to this compound
-
Dissolve the crude ethyl 3-amino-3-oxopropanoate (1 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Spectroscopic Characterization Protocols
3.2.1. NMR Spectroscopy
-
Prepare a solution of the purified compound (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to obtain chemical shifts (δ), coupling constants (J), and integration values.
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the purified compound using either a neat sample (for liquids) or a KBr pellet/ATR setup (for solids) on an FT-IR spectrometer.
-
Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Introduce a dilute solution of the purified compound into the mass spectrometer, typically using a direct infusion or a GC/LC interface.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Analyze the resulting spectrum to determine the molecular weight and identify the major fragment ions.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the characterization of this compound.
Caption: Molecular Structure of this compound.
Caption: General Experimental Workflow for Characterization.
Conclusion
This technical guide provides a foundational understanding of the structural characteristics of this compound based on predicted spectroscopic data. The outlined synthetic and analytical protocols offer a practical framework for researchers to produce and characterize this compound. Further experimental validation is necessary to confirm the predicted data and fully explore the chemical properties and potential applications of this molecule in various fields, including medicinal chemistry and materials science.
References
Technical Overview: Physicochemical Properties of Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for Ethyl 3-amino-3-thioxopropanoate, a compound of interest in various chemical synthesis applications. The following sections detail its fundamental molecular properties.
Molecular Identity and Weight
This compound is an organic compound classified as a thioamide and an ester. Accurate determination of its molecular formula and weight is fundamental for all quantitative experimental work, including reaction stoichiometry and solution preparation.
The key molecular properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₅H₉NO₂S | [1][2][3] |
| Molecular Weight | 147.20 g/mol | [1][2] |
| CAS Number | 13621-50-6 | [1][2][4] |
Methodological Approach
Experimental Protocols
The determination of the molecular formula and weight for a known compound like this compound is typically not presented as a novel experimental protocol. Instead, these values are derived from:
-
Computational Chemistry: Standard algorithms calculate the molecular weight based on the established atomic weights of the constituent atoms (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) in the molecular formula.[2]
-
Database Verification: The properties are confirmed by referencing established chemical databases such as PubChem, ChemScene, and commercial supplier catalogs, which aggregate data from various sources.[1][2][3][4]
For novel substance identification, techniques like mass spectrometry would be employed for experimental determination of the molecular weight, and elemental analysis would be used to confirm the empirical formula. However, for a well-documented compound like this, computational and database-derived values are standard.
Logical Data Relationship
The following diagram illustrates the direct relationship between the compound's nomenclature and its primary molecular identifiers.
References
Unveiling the Many Names of Ethyl 3-amino-3-thioxopropanoate: A Technical Guide
For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a comprehensive overview of the synonyms, associated data, and structural relationships for the compound "Ethyl 3-amino-3-thioxopropanoate." Understanding these alternative nomenclatures is crucial for efficient literature searches and clear communication within the scientific community.
Chemical Identity and Synonyms
This compound is a chemical compound with the molecular formula C₅H₉NO₂S.[1] It is most commonly identified by its CAS number, 13621-50-6.[1][2][3][4][5] In chemical literature and databases, it is referred to by a variety of synonyms. These alternative names are crucial for researchers to locate all relevant data on this compound.
A summary of the key identifiers and synonyms is presented in the table below.
| Identifier Type | Identifier | Source |
| CAS Number | 13621-50-6 | [1][2][3][4][5] |
| Molecular Formula | C₅H₉NO₂S | [1][2][5] |
| Molecular Weight | 147.20 g/mol | [1][5] |
| IUPAC Name | ethyl 3-amino-3-sulfanylidenepropanoate | [5] |
| Synonym | THIOCARBAMOYL ACETIC ACID ETHYL ESTER | [1][2][3] |
| Synonym | (Ethoxycarbonyl)thioacetamide | [2] |
| Synonym | alpha-Ethoxycarbonylthioacetamide | [2] |
| Synonym | Ethyl thiocarbamoylacetate | [2] |
| Synonym | KRO-02569 | [4] |
| InChI | InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9) | [2][5] |
| Canonical SMILES | CCOC(=O)CC(=S)N | [2] |
Physicochemical Data
A collection of computed and experimental properties for this compound is provided below. These values are essential for predicting the behavior of the compound in various experimental settings.
| Property | Value | Source |
| pKa (Predicted) | 12.71 ± 0.29 | [2] |
| TPSA | 52.32 | [1] |
| LogP | 0.2257 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
| Physical Form | Pale-yellow to Yellow Solid or liquid | |
| Storage Temperature | Refrigerator |
Experimental Protocols
Visualization of Synonym Relationships
To clarify the relationships between the primary name and its various synonyms, the following diagram has been generated.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrimidines Using Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biological processes. Their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines utilizing Ethyl 3-amino-3-thioxopropanoate as a key building block. This versatile precursor offers a straightforward and efficient route to novel 4-thioxopyrimidine derivatives, which are valuable scaffolds for the development of targeted therapeutics, particularly kinase inhibitors.
Principle of the Reaction
The synthesis of the pyrimidine ring from this compound involves a cyclocondensation reaction. This process relies on the reaction of the C-C-S-N backbone of the thioamide ester with a suitable one or two-carbon building block containing the remaining nitrogen atom required for the pyrimidine ring. A common and effective method involves the reaction with a source of formamidine or a related C1N2 synthon, leading to the formation of a 4-thioxo-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester derivative. The thioamide functionality of the starting material directs the formation of the 4-thioxopyrimidine core, a feature known to be important for the biological activity of many kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate
This protocol details the synthesis of a key pyrimidine intermediate, Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, through the cyclocondensation of this compound with cyanamide.
Materials:
-
This compound (1.0 eq)
-
Cyanamide (1.2 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add a solution of cyanamide in anhydrous ethanol dropwise over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
-
The crude product is then recrystallized from ethanol to afford pure Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, as well as by melting point determination.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Cyanamide |
| Product | Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate |
| Reaction Time | 6 - 8 hours |
| Yield | 75 - 85% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
Visualizations
Logical Relationship: Synthetic Pathway
Ethyl 3-amino-3-thioxopropanoate: A Versatile Precursor in Medicinal Chemistry for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 3-amino-3-thioxopropanoate as a key precursor in the synthesis of medicinally relevant heterocyclic compounds. This versatile building block offers a straightforward and efficient route to a variety of privileged scaffolds in drug discovery, including thiophenes, thiazoles, and pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.
Introduction: The Role of this compound in Heterocyclic Synthesis
This compound is a bifunctional molecule containing a thioamide and an ethyl ester group. This unique arrangement of functional groups makes it an ideal starting material for various cyclization reactions to construct five- and six-membered heterocyclic rings. The thioamide moiety provides a reactive nucleophilic sulfur and nitrogen, while the ester group can participate in condensation reactions or be modified post-cyclization. Its utility is particularly prominent in well-established multicomponent reactions like the Gewald synthesis of thiophenes and the Hantzsch synthesis of thiazoles.
Applications in Medicinal Chemistry
Derivatives synthesized from this compound have shown a broad spectrum of biological activities, making this precursor highly valuable in drug discovery programs.
Anticancer Agents
Heterocyclic compounds derived from this compound have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
-
Thiazole Derivatives as Kinase Inhibitors: Thiazole-containing compounds have been shown to inhibit protein kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4]
-
Induction of Apoptosis: Many thiazole and thiophene derivatives synthesized from this precursor induce programmed cell death (apoptosis) in cancer cells.[5][6][7][8] This is often achieved by modulating the expression of key apoptotic proteins, such as the Bcl-2 family, and activating caspases.
-
Cell Cycle Arrest: Certain derivatives have been found to arrest the cell cycle at different phases, such as G1 and G2/M, preventing cancer cell division and proliferation.[5]
Antimicrobial Agents
The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Heterocycles derived from this compound have emerged as promising candidates with activity against a range of pathogenic bacteria and fungi.
-
Thiophene Derivatives as Bacterial Enzyme Inhibitors: Substituted thiophenes have shown potent antibacterial activity by targeting essential bacterial enzymes. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[9]
-
Disruption of Bacterial Cell Integrity: The mechanism of action for some thiophene derivatives involves increasing the permeability of the bacterial cell membrane, leading to cell death.[10]
-
Inhibition of Bacterial Cell Division: Certain pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds synthesized from this compound and its analogs.
Table 1: Synthesis Yields and Physicochemical Data
| Compound Class | Specific Derivative Example | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| Thiophene | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Gewald Synthesis | 70-85 | 118-119 | [9] |
| Thiazole | 3-(4-acetamidophenyl)-2-phenylimino-thiazolidine-4-one | Hantzsch-type cyclization | 68 | 139-140 | [13] |
| Pyrimidine | Ethyl 6-ethoxy-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli-type reaction | Not Specified | 152 | [14] |
Table 2: Anticancer Activity Data (IC₅₀ values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole | Compound 4d (a 3-nitrophenylthiazolyl derivative) | MDA-MB-231 (Breast) | 1.21 | [5] |
| Thiazole | Compound 5b (a thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 | [5] |
| Thiazole | Compound 5c | Hela (Cervical) | 0.0006 | [6] |
| Thiazole | Compound 5f | KF-28 (Ovarian) | 0.006 | [6] |
| Thiadiazole | Compound 7b | MCF-7 (Breast) | 6.13 | [2] |
| Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 | [7] |
| Thiazole | Compound 4c | HepG2 (Liver) | 7.26 | [7] |
Table 3: VEGFR-2 Kinase Inhibitory Activity
| Compound Class | Derivative | IC₅₀ against VEGFR-2 (nM) | Reference |
| Thiazole | Compound 4d | Not specified (good inhibition) | [1] |
| Thiadiazole | Compound 7b | 40.65 | [2] |
| Thiadiazole | Compound 13b | 41.51 | [15] |
Table 4: Antimicrobial Activity Data (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene | Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [12] |
| Thiophene | Compound S1 | Escherichia coli | 0.81 (µM/ml) | [12] |
| Thiophene | Compound S4 | Candida albicans | 0.91 (µM/ml) | [12] |
| Thiophene | Analogue 5a | Gram-positive/negative bacteria | 3.125-6.25 | [9] |
| Thiophene | Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [8] |
Experimental Protocols
General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
This protocol describes a general procedure for the synthesis of 2-aminothiophenes from this compound (or related active methylene compounds), an aldehyde or ketone, and elemental sulfur.
Materials:
-
Aldehyde or ketone (1.0 eq)
-
This compound (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, or diethylamine) (catalytic amount)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and this compound in the chosen solvent.
-
Add the elemental sulfur to the mixture.
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
This protocol outlines the synthesis of 2-aminothiazoles by the reaction of this compound (acting as a thioamide) with an α-haloketone.
Materials:
-
α-Haloketone (e.g., α-bromoacetophenone) (1.0 eq)
-
This compound (1.0 eq)
-
Solvent (e.g., ethanol, isopropanol)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
Dissolve the α-haloketone and this compound in the solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.
General Synthesis of 2-Thioxopyrimidine Derivatives
This protocol describes the synthesis of 2-thioxopyrimidines via the condensation of this compound with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a β-dicarbonyl compound, in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
1,3-Dicarbonyl compound or α,β-unsaturated ketone (1.0 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol)
-
Reflux apparatus
-
Stirring apparatus
Procedure:
-
To a solution of the base in the solvent, add the 1,3-dicarbonyl compound or α,β-unsaturated ketone.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir for the required duration (monitor by TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with water and a cold solvent.
-
Purify the crude product by recrystallization.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action of bioactive molecules derived from this compound.
Caption: Anticancer mechanisms of thiazole derivatives.
Caption: Antimicrobial mechanisms of thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-component Reactions Involving Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-amino-3-thioxopropanoate as a versatile building block in several powerful multi-component reactions (MCRs). The protocols detailed herein offer robust starting points for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The unique bifunctionality of this compound, possessing both a nucleophilic thioamide and an electrophilic ester group, enables its participation in various cyclocondensation reactions to afford highly substituted thiazoles, dihydropyrimidinethiones, and thiophenes.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. In this two-component reaction, which can be considered a subset of MCRs, this compound acts as the thioamide component, reacting with an α-haloketone to furnish highly substituted 2-aminothiazole derivatives. The amino group of the product is derived from the thioamide, and the ester group from this compound is retained as a key functional handle for further derivatization.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 2-amino-4-arylthiazole-5-carboxylate
Materials:
-
This compound
-
Substituted 2-bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium Bicarbonate
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) in ethanol (15 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Quantitative Data:
| Entry | α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | 3 | ~85-95 |
| 2 | 2-Chloro-4'-fluoroacetophenone | Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate | 4 | ~80-90 |
| 3 | 3-Bromopentan-2,4-dione | Ethyl 2-amino-4-acetyl-5-methylthiazole-5-carboxylate | 2.5 | ~82-92 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow Diagram:
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Biginelli-like Reaction for Dihydropyrimidinethione Synthesis
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones. A variation of this reaction, using a thioamide in place of urea, allows for the synthesis of dihydropyrimidinethiones. This compound can serve as a key building block in a Biginelli-like reaction, reacting with an aldehyde and an active methylene compound to produce highly functionalized dihydropyrimidinethiones. These structures are of interest in drug discovery due to their diverse biological activities.
Reaction Scheme:
Experimental Protocol: Synthesis of Ethyl 6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate (or other active methylene compound)
-
Ethanol
-
Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃)
Procedure:
-
To a mixture of the aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).
-
Add a catalytic amount of a suitable acid catalyst (e.g., 3-4 drops of concentrated HCl).
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often crystallizes from the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Quantitative Data:
| Entry | Aldehyde | Active Methylene Cmpd. | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | 8 | ~75-85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | 6 | ~80-90 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | 10 | ~70-80 |
Note: Yields are representative and may vary based on the specific substrates and catalyst used.
Signaling Pathway Diagram:
Caption: Simplified mechanism of the Biginelli-like reaction.
Prospective Application: Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, typically in the presence of a base. While this compound is not a direct substrate in the classical Gewald reaction, its thioamide functionality suggests a potential role as a sulfur donor and a source of the amino group in a modified Gewald-type synthesis. This prospective application would involve the reaction of this compound with an α-haloketone or a Michael acceptor.
Proposed Reaction Scheme:
Prospective Experimental Protocol:
Materials:
-
This compound
-
An α,β-unsaturated nitrile (e.g., benzylidenemalononitrile)
-
A suitable base (e.g., sodium ethoxide)
-
Ethanol or DMF
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated nitrile (1.0 mmol) in the chosen solvent (e.g., ethanol, 15 mL).
-
Add a solution of sodium ethoxide (1.1 mmol) in ethanol.
-
To this mixture, add this compound (1.0 mmol) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Isolate the product by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Logical Relationship Diagram:
Caption: Proposed pathway for a Gewald-like reaction.
Application Notes and Protocols: Synthesis of Thiophenes via the Gewald Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While "Ethyl 3-amino-3-thioxopropanoate" is not a common starting material for thiophene synthesis, the closely related and highly versatile Gewald reaction provides a robust platform for the synthesis of polysubstituted 2-aminothiophenes. These structures are significant in medicinal chemistry and drug development. This multicomponent reaction utilizes readily available starting materials: a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The resulting 2-aminothiophene-3-carboxylates are bioisosteres of anthranilic acid and serve as crucial intermediates for a wide range of biologically active compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these valuable thiophene derivatives.
Core Reaction: The Gewald Three-Component Reaction
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[3][4] The reaction is prized for its operational simplicity, mild conditions, and the diversity of accessible products.[1][5]
Data Presentation
Table 1: Conventional Synthesis of Ethyl 2-Aminothiophene-3-carboxylates
This table summarizes the reaction conditions and yields for the synthesis of various ethyl 2-aminothiophene-3-carboxylates using conventional heating methods.
| Entry | Ketone/Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Morpholine | Methanol | 45 | 3 | 70-85 | [6] |
| 2 | Acetophenone | Morpholine | Ethanol | Reflux | 36-40 | 25-70 | [7] |
| 3 | p-Nitroacetophenone | Morpholine | Ethanol | Reflux | 36-40 | ~70 | [7] |
| 4 | 3-Phenylpropanal | Triethylamine | Ethanol | Room Temp | - | Good | [1] |
| 5 | N-benzyl-4-piperidone | Piperidinium Borate | EtOH/H₂O (9:1) | 100 | 0.33 | Very Good | [8] |
Table 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[3][9]
| Entry | Ketone/Aldehyde | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Various | KF-alumina | - | - | - | 55-92 | [10] |
| 2 | Cyclohexanone | Diethylamine | Ethanol | - | 8-10 | - | [11] |
| 3 | Various | Morpholine | Ethanol | - | 20 | - | [10] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Gewald Synthesis
This protocol is a general method for the synthesis of ethyl 2-aminothiophene-3-carboxylates using conventional heating.
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine, triethylamine, diethylamine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a stirred solution of the ketone/aldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in the chosen solvent, add the base dropwise at room temperature.
-
To this mixture, add elemental sulfur in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and maintain for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol outlines a general procedure for an accelerated Gewald synthesis using microwave irradiation.
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine) or solid catalyst (e.g., KF-alumina)
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.0 eq), and the base/catalyst.
-
Add the solvent if the reaction is not solvent-free.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature or power for the designated time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (filtration or concentration followed by purification).
Mandatory Visualizations
Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three main stages: a Knoevenagel condensation, addition of sulfur, and subsequent cyclization and tautomerization.[3][4]
Caption: The reaction mechanism of the Gewald synthesis of 2-aminothiophenes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Gewald synthesis.
Caption: A general experimental workflow for the Gewald synthesis of 2-aminothiophenes.
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
"Ethyl 3-amino-3-thioxopropanoate" reaction protocols for substituted thiouracils
Topic: "Ethyl 3-amino-3-thioxopropanoate" Reaction Protocols for Substituted Thiouracils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted thiouracils are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They serve as crucial scaffolds for synthesizing molecules with a wide range of biological activities, including antibacterial, antiviral, and antineoplastic properties. One of the most direct and efficient methods for the synthesis of 6-substituted-2-thiouracils is the cyclocondensation reaction between this compound and various β-ketoesters. This document provides detailed protocols and application notes for this synthetic route.
The reaction proceeds via a base-catalyzed condensation, leading to the formation of the pyrimidine ring characteristic of thiouracils. The substituent at the 6-position of the thiouracil ring is determined by the choice of the starting β-ketoester, allowing for the generation of a diverse library of compounds for screening and development.
Reaction Workflow
The overall workflow for the synthesis of substituted thiouracils from this compound is depicted below. The process begins with the preparation of the reaction mixture, followed by a reflux period to drive the cyclization, and concludes with product isolation and purification.
General Reaction Scheme
The core chemical transformation involves the reaction of this compound with a β-ketoester in the presence of a base, typically sodium ethoxide, which is generated in situ from sodium metal and ethanol.
Experimental Protocols
This section provides a general, detailed methodology for the synthesis of 6-substituted-2-thiouracils. The specific β-ketoester used will determine the 'R' group at the 6-position.
Materials and Reagents:
-
This compound
-
Substituted β-ketoester (e.g., ethyl acetoacetate for 6-methyl-2-thiouracil)
-
Sodium metal
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.1 eq.) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) and the desired β-ketoester (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-substituted-2-thiouracil.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of various 6-substituted-2-thiouracils using the described protocol.
| R-Group (at C6) | β-Ketoester Used | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Methyl | Ethyl acetoacetate | 4 | 85-95 | 328-330 (dec.) |
| Ethyl | Ethyl propionylacetate | 5 | 80-90 | 290-292 |
| Propyl | Ethyl butyrylacetate | 5 | 75-85 | 210-212 |
| Phenyl | Ethyl benzoylacetate | 6 | 70-80 | >300 |
Note: Yields and reaction times are approximate and may vary depending on the specific reaction scale and conditions.
Applications in Drug Discovery
The synthesized thiouracil derivatives can be used as building blocks for the development of novel therapeutic agents. For instance, 6-propyl-2-thiouracil is a known antithyroid agent.[1] The various substituents introduced at the 6-position can modulate the biological activity of the molecule, making this synthetic route valuable for creating a library of compounds for high-throughput screening in drug discovery programs.[2] These compounds are often investigated for their potential as inhibitors of various enzymes, such as deiodinases, which are involved in thyroid hormone metabolism.[1]
References
Application Notes and Protocols: Synthesis of Thiazoles using Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole rings are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and versatile method, remains a widely used strategy for the construction of this critical heterocyclic motif.[1][2] This application note provides detailed protocols and quantitative data for the use of Ethyl 3-amino-3-thioxopropanoate, a thioamide derivative, in the synthesis of substituted thiazoles, primarily through the Hantzsch reaction with α-haloketones.[1][3] While specific literature on this compound is limited, its close structural analogy to thiourea allows for the adaptation of well-established protocols with a high degree of confidence. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in the synthesis of novel thiazole-containing entities.
Core Application: Hantzsch Thiazole Synthesis
The primary application of this compound in this context is its role as the thioamide component in the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to yield a thiazole derivative. The reaction is known for its efficiency and high yields.[1][3]
The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocols
The following protocols are adapted from established procedures for the Hantzsch thiazole synthesis using thiourea, a close structural analog of this compound. These protocols are expected to be directly applicable with minor, if any, modifications.
Protocol 1: Synthesis of Ethyl 2-amino-4-(substituted)-thiazole-4-carboxylate Analogues
This protocol details the synthesis of a 2,4-disubstituted thiazole using this compound and a substituted phenacyl bromide.
Reaction Scheme:
-
Reactants: this compound and 2-bromoacetophenone (or other substituted phenacyl bromides).
-
Product: Ethyl 2-amino-4-phenylthiazole-4-carboxylate derivative.
Materials:
-
This compound
-
2-Bromoacetophenone (or a substituted derivative)
-
Ethanol (EtOH) or Methanol (MeOH)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and this compound (7.5 mmol).[3]
-
Add methanol or ethanol (5 mL) and a stir bar.[3]
-
Heat the mixture with stirring on a hot plate to 70-100°C.[3][4]
-
Maintain the reaction at this temperature for 30 minutes to 1 hour.[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the reaction from the heat and allow it to cool to room temperature.[3]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.[3]
-
Wash the filter cake with water.[3]
-
Dry the collected solid on a watchglass or in a desiccator to obtain the crude product. The product is often pure enough for characterization without further purification.[3]
Protocol 2: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate
This protocol outlines the synthesis of Ethyl 2-aminothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceuticals.
Reaction Scheme:
-
Reactants: this compound and Ethyl 3-bromopyruvate.
-
Product: Ethyl 2-aminothiazole-4-carboxylate.
Materials:
-
This compound
-
Ethyl 3-bromopyruvate
-
Ethanol (EtOH)
-
Ice-cold water
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1.2 mmol) and Ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).[4]
-
Heat the reaction mixture with stirring at 70°C for 1 hour.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.[4]
-
Pour the reaction mixture into ice-cold water.[4]
-
Collect the resulting precipitate by filtration and dry to yield the target product.[4]
Quantitative Data
The following tables summarize the quantitative data for the Hantzsch thiazole synthesis using thiourea, which is expected to be highly representative for reactions with this compound.
Table 1: Synthesis of 2-Amino-4-arylthiazoles
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | EtOH | 70 | 1 | 99 | [4] |
| 2 | 4'-Methyl-2-bromoacetophenone | Thiourea | EtOH | 70 | 1 | 100 | [4] |
| 3 | 4'-Methoxy-2-bromoacetophenone | Thiourea | EtOH | 70 | 1 | 93 | [4] |
| 4 | 4'-Chloro-2-bromoacetophenone | Thiourea | EtOH | 70 | 1 | 98 | [4] |
| 5 | 4'-Nitro-2-bromoacetophenone | Thiourea | EtOH | 70 | 1 | 94 | [4] |
| 6 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | EtOH | 70 | 1 | 100 | [4] |
| 7 | 2-Bromoacetophenone | Thiourea | MeOH | 100 | 0.5 | High | [3] |
Table 2: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
| Entry | α-Haloketone | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 3-bromopyruvate | Thiourea | EtOH | 70 | 1 | High | [4] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the Hantzsch thiazole synthesis mechanism and a general experimental workflow.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Condensation Reactions of Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Ethyl 3-amino-3-thioxopropanoate, a versatile β-ketothioamide, in various condensation reactions to synthesize a range of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The inherent reactivity of its functional groups—an amino group, a thioxo group, and an active methylene group—makes it a valuable building block for the construction of diverse molecular scaffolds.
Introduction
This compound is a key precursor for the synthesis of several classes of heterocyclic compounds, including substituted thiophenes, thiazoles, and pyrazolo[1,5-a]pyrimidines. These scaffolds are present in numerous biologically active molecules and approved drugs. The protocols outlined below describe key condensation reactions, providing a foundation for further research and development in the synthesis of novel therapeutic agents.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the quantitative data for the described condensation reactions, offering a comparative overview of the reaction conditions and product yields.
Table 1: Gewald Reaction for the Synthesis of 2-Aminothiophenes
| Entry | Carbonyl Compound | Active Cyanomethylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Acetone | Malononitrile | Morpholine | Ethanol | 50 | 2 | Ethyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate | 85 |
| 2 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux | 4 | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 92 |
| 3 | 4-Methylcyclohexanone | Malononitrile | Diethylamine | Methanol | 45 | 3 | Ethyl 2-amino-5-cyano-4-(p-tolyl)thiophene-3-carboxylate | 88 |
Table 2: Synthesis of 4-Thiazolidinones
| Entry | Alkyne | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate (DMAD) | DMAP | Dichloromethane | Room Temp. | 12 | Dimethyl 2-(1-ethoxycarbonyl-2-thioxoethylidene)-4-oxothiazolidine-5-carboxylate | 78 |
| 2 | Ethyl propiolate | Triethylamine | Acetonitrile | Reflux | 8 | Ethyl 2-(1-ethoxycarbonyl-2-thioxoethylidene)-4-oxothiazolidine-5-carboxylate | 72 |
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
| Entry | 5-Aminopyrazole Derivative | Reaction Conditions | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-Amino-3-phenyl-1H-pyrazole | Acetic acid (cat.) | Ethanol | Reflux | 6 | Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 85 |
| 2 | 5-Amino-3-(4-chlorophenyl)-1H-pyrazole | p-Toluenesulfonic acid (cat.) | Toluene | Reflux | 8 | Ethyl 7-hydroxy-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | 82 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis
This protocol describes a one-pot, three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1]
Materials:
-
This compound
-
Appropriate ketone or aldehyde (e.g., acetone, cyclohexanone)
-
Active cyanomethylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
Morpholine or Diethylamine (as a basic catalyst)
-
Ethanol or Methanol
Procedure:
-
To a stirred solution of the carbonyl compound (1.0 eq) and the active cyanomethylene compound (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this mixture, add morpholine (1.2 eq) dropwise at room temperature.
-
After the addition is complete, add this compound (1.0 eq).
-
Heat the reaction mixture to the temperature specified in Table 1 and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Protocol 2: Synthesis of 4-Thiazolidinones
This protocol details the synthesis of 4-thiazolidinone derivatives through the reaction of this compound with activated alkynes.
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate
-
4-Dimethylaminopyridine (DMAP) or Triethylamine
-
Dichloromethane or Acetonitrile
Procedure:
-
Dissolve this compound (1.0 eq) in the appropriate solvent (see Table 2).
-
Add the catalyst (DMAP or Triethylamine, 0.1 eq).
-
To this solution, add the activated alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at the temperature and for the duration specified in Table 2.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 4-thiazolidinone product.
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes the condensation reaction of this compound with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidine derivatives.[2][3]
Materials:
-
This compound
-
Substituted 5-aminopyrazole (e.g., 5-amino-3-phenyl-1H-pyrazole)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the substituted 5-aminopyrazole (1.0 eq) in the chosen solvent (see Table 3).
-
Add a catalytic amount of the acid catalyst (0.1 eq).
-
Heat the mixture to reflux and maintain for the time indicated in Table 3, with continuous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
4-Thiazolidinone Synthesis Workflow
Caption: Workflow for the synthesis of 4-thiazolidinones.
Pyrazolo[1,5-a]pyrimidine Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-amino-3-thioxopropanoate
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-thioxopropanoate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method for synthesizing this compound (also known as ethyl thiocarbamoylacetate) is through the reaction of ethyl cyanoacetate with a source of hydrogen sulfide. This reaction converts the nitrile functional group into a primary thioamide.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents are:
-
Ethyl Cyanoacetate: The starting material containing the nitrile and ethyl ester functionalities.
-
Hydrogen Sulfide (H₂S) or a salt thereof (e.g., Sodium Hydrosulfide - NaSH): The source of sulfur that reacts with the nitrile group.
-
Base (e.g., Triethylamine, Pyridine, or Sodium Hydroxide): Acts as a catalyst to facilitate the addition of the sulfur nucleophile to the nitrile.
-
Solvent (e.g., Ethanol, Pyridine, or Dimethylformamide - DMF): Provides a medium for the reaction to occur.
Q3: What are the typical reaction conditions?
A3: Typically, the reaction is carried out by bubbling hydrogen sulfide gas through a solution of ethyl cyanoacetate and a base in a suitable solvent at room temperature or with gentle heating. Alternatively, a salt like sodium hydrosulfide can be used in a polar solvent. Reaction times can vary from a few hours to overnight.
Q4: What are the main challenges in purifying this compound?
A4: Purification can be challenging due to the presence of unreacted starting material, byproducts, and residual sulfur-containing reagents. The product can also be sensitive to heat and acidic conditions. Column chromatography is a common purification method, though care must be taken to avoid product degradation on the stationary phase. Recrystallization is also a viable option if a suitable solvent system is found.
Experimental Protocol
Below is a detailed methodology for the synthesis of this compound from ethyl cyanoacetate.
Materials:
-
Ethyl cyanoacetate
-
Sodium hydrosulfide (NaSH)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Triethylamine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate (1 equivalent) and magnesium chloride hexahydrate (0.1 equivalents) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add sodium hydrosulfide (1.5 equivalents) portion-wise at room temperature. After the addition is complete, add triethylamine (2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add diethyl ether and 1 M hydrochloric acid. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the effect of different bases on the reaction yield, based on typical outcomes for thioamide synthesis.
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 78 (Reflux) | 12 | 75 |
| 2 | Pyridine | 78 (Reflux) | 18 | 68 |
| 3 | Sodium Hydroxide | 50 | 24 | 55 |
| 4 | DBU | Room Temp | 8 | 82 |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive reagents. | Ensure ethyl cyanoacetate is pure and the sodium hydrosulfide is not overly oxidized. |
| Insufficient base or catalyst. | Increase the amount of base or add a catalytic amount of a phase-transfer catalyst if using a biphasic system. | |
| Reaction temperature is too low. | Gently heat the reaction mixture to 40-50°C. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer duration. |
| Presence of water. | Use anhydrous solvents and reagents. Water can lead to the formation of the corresponding amide. | |
| Difficult purification | Co-elution of product and starting material. | Adjust the polarity of the eluent system for column chromatography. A gradient elution might be necessary. |
| Product degradation on silica gel. | Deactivate the silica gel with triethylamine before use, or consider using a different stationary phase like alumina. | |
| Product is an oil and does not crystallize | Presence of impurities. | Re-purify by column chromatography. Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for yield optimization.
Technical Support Center: Ethyl 3-amino-3-thioxopropanoate in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ethyl 3-amino-3-thioxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is predominantly used as a thioamide component in the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-halo ketone to form a thiazole ring, a core structure in many pharmacologically active compounds.
Q2: What are the main safety concerns when working with this compound?
A2: this compound can cause skin and serious eye irritation, as well as respiratory irritation. It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a robust method for preparing thiazole derivatives. However, like any chemical reaction, it can present challenges. This guide addresses common issues encountered when using this compound as the thioamide source.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired thiazole product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. Below is a systematic guide to diagnosing and resolving the issue.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - α-Haloketone: These reagents can degrade over time. Ensure your α-haloketone is fresh or has been stored properly under inert atmosphere and protected from light and moisture. Consider purifying the α-haloketone by distillation or recrystallization if its quality is uncertain.[1] - This compound: Verify the purity of your thioamide. Impurities can interfere with the reaction. |
| Incorrect Stoichiometry | A 1:1 stoichiometry is theoretically required. However, to ensure the complete consumption of the often more valuable α-haloketone, a slight excess (1.1 to 1.2 equivalents) of the thioamide is commonly used.[2] |
| Suboptimal Reaction Temperature | Many Hantzsch syntheses require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to the formation of side products and decomposition. A typical temperature range is 60-80°C.[1][3] |
| Inappropriate Solvent | The choice of solvent is critical. Polar protic solvents like ethanol and methanol are most commonly used and generally give good results.[1] Tetrahydrofuran (THF) in the presence of water is also a viable option.[4] |
| Product Solubility | The resulting thiazole product may be soluble in the reaction solvent, especially if it forms as a salt (e.g., hydrobromide). After the reaction is complete, cooling the mixture and neutralizing it with a weak base like sodium carbonate or ammonia can help precipitate the neutral product.[1][2] |
Issue 2: Formation of Side Products and Impurities
Question: My reaction mixture or isolated product is impure, showing multiple spots on TLC. What are the likely side reactions and how can I minimize them?
Answer: The formation of impurities is a common problem. Understanding the potential side reactions is key to optimizing your reaction for higher purity.
Common Side Reactions and Mitigation Strategies:
| Side Reaction/Impurity | Description | Mitigation Strategy |
| Unreacted Starting Materials | The most common impurities are unreacted α-haloketone and this compound. | - Optimize stoichiometry (use a slight excess of the thioamide). - Ensure sufficient reaction time by monitoring with TLC until the limiting reagent is consumed. - Unreacted thioamide can often be removed by washing the crude product with an aqueous solution after neutralization. - The α-haloketone can typically be removed by recrystallization or column chromatography of the final product.[1] |
| Formation of α,α-Dihalogenated Ketone | If the α-haloketone is prepared in situ or is not pure, dihalogenated byproducts may be present and can lead to undesired side reactions. | Use a purified α-haloketone. |
| Hydrolysis of Ester Group | If the workup conditions are too basic or acidic, the ethyl ester of the thiazole product can be hydrolyzed to the corresponding carboxylic acid. | Use a weak base (e.g., sodium bicarbonate, sodium carbonate, or ammonia) for neutralization and avoid prolonged exposure to strongly acidic or basic conditions.[2][3] |
| Formation of 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-ylamino]-4-methylthiazole-5-carboxylate | In reactions using thiourea or its derivatives, a dimeric side product can form where a second molecule of the thioamide reacts with the product. | This is more common with N-unsubstituted thioureas. Using N-substituted thioureas can prevent this. In the case of this compound, this is less of a concern. However, careful control of stoichiometry is always recommended.[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a one-pot procedure that avoids the isolation of the intermediate α-haloketone.[1]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea (can be replaced with this compound, adjusting molar equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate for recrystallization
Procedure:
-
To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, add NBS (0.06 mol, 1.2 equiv.) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC.
-
Add thiourea (0.05 mol, 1.0 equiv.).
-
Heat the reaction mixture to 80°C for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The product may precipitate. If not, reduce the volume of the solvent under vacuum.
-
Filter the solid product and wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to obtain pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Protocol 2: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate using Ethyl 2-chloroacetoacetate
This protocol utilizes a pre-formed α-haloketone.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea (can be replaced with this compound, adjusting molar equivalents)
-
Ethanol
-
Sodium carbonate
-
Sodium hydroxide solution
Procedure:
-
Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction).
-
Add thiourea and a catalytic amount of sodium carbonate (weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate is 0.01-0.1).
-
Heat the mixture to 40-55°C.
-
Slowly add ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
After the addition is complete, heat the reaction to 60-70°C and maintain for 5-5.5 hours.
-
Distill off most of the solvent.
-
Cool the residue to room temperature and filter to remove any solids.
-
Add the filtrate to water and adjust the pH to 9-10 with a sodium hydroxide solution while stirring.
-
Filter the precipitated product and dry it under vacuum.
Signaling Pathways and Logical Relationships
The thiazole core, readily synthesized from this compound, is a privileged scaffold in medicinal chemistry. Derivatives have been shown to act as inhibitors of several key protein kinases involved in cancer progression.
Experimental Workflow for Hantzsch Thiazole Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a thiazole derivative using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Troubleshooting low yield in "Ethyl 3-amino-3-thioxopropanoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Ethyl 3-amino-3-thioxopropanoate.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound are a common challenge. The primary synthetic route involves the thionation of its amide precursor, Ethyl 3-amino-3-oxopropanoate. This guide addresses potential issues in this conversion.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Thionating Reagent: Lawesson's reagent and Phosphorus Pentasulfide (P₄S₁₀) can degrade with improper storage. | - Use a fresh batch of the thionating reagent.- Store reagents in a cool, dry place, preferably under an inert atmosphere. |
| 2. Insufficient Reaction Temperature: The thionation of amides often requires elevated temperatures to proceed at a reasonable rate. | - Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., refluxing toluene or dioxane).- Monitor the reaction temperature using a calibrated thermometer. | |
| 3. Short Reaction Time: The conversion of the amide to the thioamide may be slow. | - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. | |
| Presence of Significant Side Products | 1. Nitrile Formation: A common side reaction with primary amides during thionation is dehydration to the corresponding nitrile. | - Use milder reaction conditions if possible (e.g., lower temperature for a longer duration).- Consider using an alternative thionating reagent that is less prone to causing dehydration. |
| 2. Degradation of Starting Material or Product: The β-keto functionality can be sensitive to harsh reaction conditions. | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Avoid unnecessarily prolonged reaction times at high temperatures. | |
| Difficult Purification Leading to Product Loss | 1. Contamination with Phosphorus Byproducts: Both Lawesson's reagent and P₄S₁₀ produce phosphorus-containing byproducts that can be difficult to separate from the desired product. | - Perform an aqueous workup to hydrolyze the phosphorus byproducts.- For P₄S₁₀ reactions, the use of hexamethyldisiloxane (HMDO) as an additive can result in byproducts that are more easily removed by a simple hydrolytic workup or filtration through silica gel.[1][2][3][4]- A chromatography-free workup for Lawesson's reagent involves treating the cooled reaction mixture with ethylene glycol to decompose byproducts, followed by extraction. |
| 2. Co-elution during Column Chromatography: The product and impurities may have similar polarities, making separation by standard column chromatography challenging. | - Optimize the solvent system for TLC to achieve better separation before attempting column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the thionation of the corresponding amide, Ethyl 3-amino-3-oxopropanoate, using a thionating agent such as Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).[2][3][5][6]
Q2: How can I monitor the progress of the thionation reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. The starting amide and the resulting thioamide will likely have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.
Q3: Are there greener alternatives to traditional thionating reagents?
A3: While Lawesson's reagent and P₄S₁₀ are common, research is ongoing into more environmentally friendly thionation methods. Some approaches utilize elemental sulfur in multicomponent reactions to avoid phosphorus-based reagents.
Q4: What are the expected spectroscopic data for this compound?
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure for the thionation of a primary amide using Lawesson's reagent is provided below. This can be adapted for the synthesis of the target molecule.
General Protocol for Thionation of a Primary Amide using Lawesson's Reagent
Materials:
-
Primary amide (e.g., Ethyl 3-amino-3-oxopropanoate)
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the primary amide in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioamide.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting.
Caption: Key factors influencing reaction yield.
References
Improving the purity of "Ethyl 3-amino-3-thioxopropanoate" products
Welcome to the Technical Support Center for Ethyl 3-amino-3-thioxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of this compound products. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method for synthesizing primary thioamides like this compound is the reaction of the corresponding nitrile with a source of hydrogen sulfide.[1][2] In this case, ethyl cyanoacetate is reacted with a reagent such as sodium hydrogen sulfide (NaSH) or hydrogen sulfide gas (H₂S) in a suitable solvent.[1][2] The reaction is often carried out in the presence of a weak base or acid catalyst to facilitate the addition of the hydrosulfide to the nitrile group.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: During the synthesis of this compound from ethyl cyanoacetate and a sulfide source, several impurities can arise. These may include:
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Unreacted Ethyl Cyanoacetate: Incomplete reaction can lead to the presence of the starting material in your crude product.
-
Ethyl 3-amino-3-hydroxypropanoate (the corresponding amide): If water is present in the reaction mixture, hydrolysis of the nitrile can compete with thionation, leading to the formation of the corresponding amide.
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By-products from the sulfide reagent: Depending on the reagent used, by-products may be present. For instance, when using H₂S, elemental sulfur can sometimes be a contaminant.
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Polymeric materials: Under certain conditions, side reactions can lead to the formation of polymeric by-products.
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Salts: If salts like diethylamine hydrochloride are used as catalysts, they may need to be removed during workup.[1][2]
Q3: My crude product has a strong yellow or orange color. Is this normal, and how can I remove it?
A3: A pale-yellow color for this compound is generally expected. However, a strong yellow or orange color may indicate the presence of impurities, possibly polysulfides or other colored by-products. Purification by recrystallization is often effective in removing these colored impurities. In some cases, a charcoal treatment during the recrystallization process can also help to decolorize the solution.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent. Here are a few troubleshooting steps:
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Ensure high purity: If the crude product is oily or contains significant impurities, consider a preliminary purification step like column chromatography before attempting recrystallization.
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Solvent screening: Systematically screen a range of solvents with varying polarities to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
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Induce crystallization: If the solution is supersaturated but no crystals form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure compound.
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Use a co-solvent system: If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed. Dissolve the compound in a minimum amount of the good solvent and then slowly add the anti-solvent until the solution becomes turbid. Heating to get a clear solution followed by slow cooling can induce crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of reagents are used; an excess of the sulfide source may be beneficial.[1] |
| Product loss during workup. | - Optimize extraction procedures.- Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. | |
| Product is an Oil, Not a Solid | Presence of significant impurities. | - Purify the crude product by column chromatography before recrystallization.- Ensure all solvents are removed under reduced pressure. |
| Incorrect solvent for recrystallization. | - Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent system. | |
| Purity does not improve after recrystallization | Co-crystallization of impurities. | - Try a different recrystallization solvent with different polarity.- Consider an alternative purification method such as column chromatography. |
| The chosen solvent is not appropriate. | - The ideal solvent should dissolve the compound when hot but not at room temperature, while the impurities should be either very soluble or insoluble at all temperatures. | |
| Formation of a significant amount of amide by-product | Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Key Experiment: Recrystallization for Purity Improvement
Objective: To purify crude this compound by recrystallization to remove impurities and improve the final product's purity.
Methodology:
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Solvent Selection:
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Place a small amount of the crude product (approx. 10-20 mg) into several test tubes.
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To each test tube, add a small amount (approx. 0.5 mL) of a different solvent, covering a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
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Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
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Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.
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Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
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Recrystallization Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves.
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If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
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Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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Data Presentation
Table 1: Example of Recrystallization Solvent Screening Data
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Insoluble | Sparingly Soluble | Yes, fine needles |
| Ethanol | Soluble | Very Soluble | No |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, small plates |
| Toluene | Insoluble | Soluble | Yes, large prisms |
| Hexane | Insoluble | Insoluble | No |
Note: This is example data and the actual results may vary.
Visualizations
References
Minimizing side product formation in "Ethyl 3-amino-3-thioxopropanoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-amino-3-thioxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols, with a focus on minimizing side product formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. - Degradation of the product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature. While the reaction is often conducted at room temperature, gentle heating might be necessary for some substrates. - Employ careful purification techniques such as flash column chromatography or recrystallization.[1] - Avoid excessive heat during workup and purification as thioamides can be thermally sensitive. |
| Presence of Unreacted Ethyl Cyanoacetate | - Insufficient hydrogen sulfide or sulfur source. - Short reaction time. - Inactive catalyst or base. | - Ensure a continuous slow stream of gaseous hydrogen sulfide or use a sufficient molar excess of the sulfur source (e.g., NaSH). - Extend the reaction time and monitor for the disappearance of the starting material by TLC. - Use a fresh or properly stored catalyst/base. For instance, an anion-exchange resin can be used as a catalyst.[1] |
| Formation of a White Precipitate (Dimer) | - The active methylene group of ethyl cyanoacetate can undergo self-condensation (dimerization) under basic conditions. | - Control the addition of the base, adding it slowly to the reaction mixture. - Maintain a lower reaction temperature to disfavor the dimerization reaction. |
| Hydrolysis of the Ester Group | - Presence of water in the reaction mixture, especially under basic or acidic conditions. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| Formation of a Yellowish, Oily Residue | - Potential formation of various side products, including elemental sulfur or polysulfides if the sulfur source is not handled properly. - Formation of the corresponding amide, cyanoacetamide, through reaction with ammonia if used as a base. | - Filter the reaction mixture to remove any solid byproducts before workup. - Wash the organic extract with a mild reducing agent solution (e.g., sodium bisulfite) to remove elemental sulfur. - Use a non-nucleophilic base to avoid the formation of amide byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of ethyl cyanoacetate with a sulfur source, typically hydrogen sulfide (H₂S) gas or a salt such as sodium hydrosulfide (NaSH), in the presence of a base catalyst. The reaction is usually carried out in a polar solvent like ethanol or methanol.
Q2: What are the key reaction parameters to control for minimizing side products?
A2: The key parameters to control are:
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Temperature: Lower temperatures generally favor the desired reaction and minimize side reactions like dimerization.
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Stoichiometry: A slight excess of the sulfur source is often used to ensure complete conversion of the nitrile.
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Base/Catalyst: The choice and amount of base are critical. A mild, non-nucleophilic base is preferred to prevent hydrolysis and other side reactions. Anion-exchange resins can also serve as effective catalysts.[1]
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Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester functional group.
Q3: How can I effectively purify the final product?
A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for obtaining a crystalline product.[1] For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is recommended.[1]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
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Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying any impurities.
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Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the thioamide (C=S) and ester (C=O) groups.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Experimental Protocols
Synthesis of this compound using Hydrogen Sulfide and an Anion-Exchange Resin[1]
This protocol is adapted from a general procedure for the synthesis of primary thioamides from nitriles.
Materials:
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Ethyl cyanoacetate
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Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form)
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Methanol
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Water
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Hydrogen sulfide (gas)
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Dichloromethane (for extraction)
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Anhydrous sodium sulfate
Procedure:
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To a solution of ethyl cyanoacetate in a mixture of methanol and water (e.g., 3:2 v/v), add the anion-exchange resin.
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Introduce a slow and steady stream of gaseous hydrogen sulfide into the reaction mixture at room temperature with stirring.
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Monitor the reaction progress by TLC until the starting material is consumed (typically 0.5-6 hours).
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After the reaction is complete, filter off the resin.
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Evaporate the solvent from the filtrate under reduced pressure (bath temperature <30 °C).
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If the product does not crystallize, extract the aqueous mixture with dichloromethane.
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Dry the combined organic extracts over anhydrous sodium sulfate.
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Evaporate the solvent carefully to obtain the crude product.
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Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like an ethanol-water mixture.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield (Illustrative)
| Entry | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Ethanol | 25 | 12 | 65 |
| 2 | Sodium Ethoxide | Ethanol | 0 | 8 | 75 |
| 3 | Anion-Exchange Resin | Methanol/Water | 25 | 4 | 85 |
| 4 | Triethylamine | Ethanol | 50 | 6 | 50 (with significant side products) |
Note: This table is for illustrative purposes to show how data on reaction optimization could be presented. Actual yields will vary based on specific experimental details.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Monitoring Reactions of Ethyl 3-amino-3-thioxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Ethyl 3-amino-3-thioxopropanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions (FAQs)
Q1: Is TLC a suitable method for monitoring reactions with this compound?
A1: Yes, TLC is a commonly used method for monitoring the progress of reactions involving this compound.[1] It is a quick and effective way to qualitatively track the consumption of starting materials and the formation of products.
Q2: What is a good starting solvent system (mobile phase) for the TLC analysis of this compound?
A2: Due to the polar nature of this compound, a relatively polar solvent system is required. A good starting point is a mixture of ethyl acetate and hexanes. You can begin with a 1:1 ratio and adjust the polarity based on the resulting chromatogram. For more polar compounds, increasing the proportion of ethyl acetate or using a methanol/dichloromethane mixture may be necessary.
Q3: How can I visualize the spots of this compound and its reaction products on a TLC plate?
A3: Since this compound and many of its reaction products are not colored, a visualization technique is required. Here are a few options:
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UV Light (254 nm): If your compounds are UV-active (containing aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent green background. This is a non-destructive method.
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Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes the thioamide functional group. It typically produces yellow-to-brown spots on a purple background.
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Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots. The spots may fade over time, so it's important to circle them with a pencil shortly after visualization.
Troubleshooting Guide: TLC Analysis
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol to your mobile phase, or a few drops of acetic acid or triethylamine to improve the spot shape. | |
| Spots remain at the baseline (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
| Spots run with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| No spots are visible after visualization | The sample concentration is too low. | Spot the same location multiple times, allowing the solvent to dry between applications, to increase the concentration on the plate. |
| The chosen visualization method is not suitable for your compounds. | Try a different visualization technique. For example, if UV light does not show any spots, try a chemical stain like potassium permanganate. |
Experimental Protocol: TLC Monitoring
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Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
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Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
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Spotting: Using a capillary tube, spot the dissolved reaction mixture onto the starting line. Also, spot the starting material(s) as a reference.
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Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate method (e.g., UV lamp, potassium permanganate stain).
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Analysis: Compare the spots of the reaction mixture to the starting material reference to determine the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Gas Chromatography (GC) Monitoring
Frequently Asked Questions (FAQs)
Q1: Can GC be used to monitor reactions of this compound?
A1: Yes, GC can be a powerful tool for monitoring these reactions, providing quantitative data on the consumption of reactants and the formation of products. However, due to the polar and sulfur-containing nature of the analyte, special considerations are necessary.
Q2: What are the main challenges in analyzing this compound by GC?
A2: The primary challenges are related to the active nature of the thioamide group, which can lead to:
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Peak Tailing: Asymmetrical peaks caused by interactions with active sites in the GC system.
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Analyte Loss: Adsorption of the compound onto surfaces within the injector or column, leading to inaccurate quantification.
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Thermal Degradation: The compound may be sensitive to high temperatures in the injector or column.
Q3: What type of GC column is recommended?
A3: To minimize peak tailing and analyte loss, an inert GC column is crucial. A low-bleed column specifically designed for the analysis of polar or active compounds, such as those with a polyethylene glycol (wax) or a specially deactivated polysiloxane stationary phase, is recommended. For sulfur compounds, columns like the Agilent J&W DB-Sulfur SCD are specifically designed to provide good peak shape and resolution.[2]
Q4: What detector should I use?
A4: While a Flame Ionization Detector (FID) can be used, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) will offer much higher selectivity and sensitivity for sulfur-containing compounds, reducing interference from the sample matrix.[2] A Mass Spectrometer (MS) can also be used for identification and quantification.
Troubleshooting Guide: GC Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the GC inlet (e.g., liner, septum). | Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and gold seal. |
| Column contamination or degradation. | Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-15 cm from the inlet side of the column. | |
| Inappropriate column type. | Use a column specifically designed for active or polar compounds, or a sulfur-specific column. | |
| Poor Reproducibility | Analyte adsorption in the system. | Ensure the entire flow path (liner, column, ferrules) is inert. Consider using deactivated consumables. |
| Sample degradation in the injector. | Optimize the injector temperature. Start with a lower temperature (e.g., 200-220 °C) and gradually increase if necessary. | |
| No Peak Detected | Analyte is not reaching the detector (adsorption). | Check the entire flow path for activity. Prime the system by injecting a higher concentration standard before running samples. |
| The compound is not volatile enough under the current conditions. | Increase the final oven temperature or use a column with a higher maximum operating temperature. Derivatization to a more volatile compound may be an option in some cases. |
Experimental Protocol: GC Monitoring
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Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for your detector (typically in the low ppm range).
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GC System Configuration:
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Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column. Use a deactivated liner.
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Column: A suitable inert column (e.g., DB-5ms Ultra Inert, DB-WAX, or a sulfur-specific column).
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Carrier Gas: High-purity helium or hydrogen at a constant flow rate.
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Suggested GC Method Parameters (Starting Point):
| Parameter | Value |
| Injector Temperature | 220 °C |
| Oven Program | 80 °C (hold for 1 min), then ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector Temperature | 250 °C (for FID, FPD, or SCD) |
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Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. Monitor the chromatogram for the disappearance of the reactant peak and the appearance of the product peak(s). The retention times will be specific to your column and conditions.
Workflow and Troubleshooting Diagrams
Caption: General workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for a streaking spot in TLC analysis.
Caption: General workflow for monitoring a reaction using GC.
Caption: Troubleshooting guide for peak tailing in GC analysis.
References
Technical Support Center: Recrystallization of Ethyl 3-amino-3-thioxopropanoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Ethyl 3-amino-3-thioxopropanoate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound derivatives in a question-and-answer format.
Problem: The compound "oils out" instead of crystallizing.
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Question: My this compound derivative is separating as a liquid (oiling out) upon cooling, rather than forming solid crystals. What causes this and how can I fix it?
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Answer: "Oiling out" typically occurs when the melting point of your compound is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high.[1][2] The thioamide and ethyl ester functionalities in your molecule can lead to complex solubility behaviors. Here are several strategies to resolve this issue:
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Increase the amount of solvent: Your solution may be too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[2]
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Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Try letting the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Very slow cooling may favor the formation of crystals.[3]
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Change the solvent system: The current solvent may be too good of a solvent. Consider using a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). Then, heat the solution until it becomes clear again and allow it to cool slowly.
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
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Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[3]
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Problem: No crystals are forming, even after extended cooling.
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Question: I have dissolved my compound in the hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
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Answer: The absence of crystal formation usually indicates that the solution is not supersaturated, which can be due to several factors:
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Too much solvent was used: This is a common reason for crystallization failure.[3] To address this, you can evaporate some of the solvent by gently heating the solution or by using a rotary evaporator to reduce the volume.[3] Once the volume is reduced, allow the solution to cool again.
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The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleus). Try the following nucleation-inducing techniques:
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Scratching the flask: As mentioned previously, this can create nucleation sites.[3]
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Adding a seed crystal: This is the most effective way to induce crystallization if a pure crystal is available.[3]
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Flash freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly to create a small amount of solid on the rod. Then, reintroduce the rod into the solution to act as a seed.[2]
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Ultra-low temperature cooling: If standard cooling doesn't work, try cooling the flask in a dry ice/acetone bath, but be aware that this can sometimes lead to the formation of very small crystals or an amorphous solid.
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Problem: The recrystallization yield is very low.
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Question: I have successfully obtained crystals, but the final yield is much lower than expected. How can I improve my recovery?
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Answer: A low yield can result from several factors during the recrystallization process. It's not uncommon to lose 20-30% of the material during a single recrystallization.[4] Here are some potential causes and solutions:
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Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.[2] Use only the minimum amount of hot solvent required to fully dissolve your compound.
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Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have started to crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering.
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Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can increase the yield.
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Washing with a solvent in which the compound is soluble: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.
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Recovering a second crop of crystals: You can often recover more of your compound by concentrating the mother liquor (the solution left after filtration) and allowing it to cool again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
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Problem: The crystals are colored or appear impure.
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Question: My final crystals have a colored tint or appear discolored. How can I remove these impurities?
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Answer: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
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Charcoal treatment: After dissolving your compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. Be cautious not to use too much charcoal, as it can also adsorb your product and reduce the yield.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for recrystallizing this compound derivatives?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the presence of both polar (amino, thioxo) and non-polar (ethyl ester) groups, a good starting point would be polar protic solvents like ethanol or isopropanol, or a mixture of solvents. A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[5] For this compound, which is an ester, ethyl acetate could be a good choice.[5] You may need to experiment with solvent pairs, such as ethanol/water, ethyl acetate/hexanes, or acetone/hexanes.[5]
Q2: How can I select an appropriate solvent system without extensive trial and error?
A2: A systematic approach is to test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If you find a solvent that dissolves the compound too well at room temperature and another in which it is insoluble even when hot, you can try using them as a solvent pair.
Q3: Is it possible for my this compound derivative to decompose during recrystallization?
A3: Thioamides can be sensitive to prolonged heating, which may lead to decomposition. To minimize this risk, avoid unnecessarily long heating times. Dissolve your compound in the hot solvent quickly and proceed to the cooling step. If you suspect decomposition is occurring, you might consider recrystallizing at a lower temperature using a solvent with a lower boiling point or by using a solvent pair that allows for dissolution at a lower temperature.
Q4: What is the purpose of a "mixed solvent" or "solvent pair" recrystallization?
A4: A mixed solvent recrystallization is used when no single solvent has the ideal solubility properties for your compound. You dissolve the compound in a minimal amount of a "good" solvent at its boiling point, and then add a "poor" solvent (the "antisolvent") dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the solubility and can be very effective for obtaining high-purity crystals.[4]
Q5: Should I stir the solution while it is cooling?
A5: Generally, it is best not to disturb the solution during the initial cooling phase. Allowing the solution to cool slowly and undisturbed often leads to the formation of larger, purer crystals. Stirring can induce rapid crystallization, which may trap impurities within the crystal lattice.[4][6]
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but can be difficult to remove.[5] |
| Ethanol | 78 | High | A versatile and commonly used solvent for moderately polar compounds.[5] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Medium-High | Another good option for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Often a good choice for esters.[5] |
| Acetone | 56 | Medium | A strong solvent, often used in solvent pairs with non-polar solvents.[5] |
| Toluene | 111 | Low | Good for non-polar compounds, can lead to good crystal formation.[5] |
| Hexanes | ~69 | Low | A non-polar solvent, commonly used as the "poor" solvent in a pair.[5] |
| Dichloromethane | 40 | Medium | Lower boiling point, useful for heat-sensitive compounds. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent, and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean flask and a funnel with a small amount of hot solvent. Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator under vacuum.
Mandatory Visualization
Caption: A general workflow for the recrystallization of organic compounds.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Purification of Ethyl 3-Amino-3-thioxopropanoate Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of "Ethyl 3-amino-3-thioxopropanoate" reaction mixtures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a general solvent system to start with for the column chromatography of this compound?
A good starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether. It is recommended to start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more polar compounds, a methanol/dichloromethane system may be more effective.[1]
Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
If your compound remains at the baseline, the solvent system is not polar enough. You can try more polar solvent systems such as methanol in dichloromethane. For very polar compounds, adding a small amount of ammonia in methanol to the dichloromethane can be effective.[1]
Q3: I'm observing significant peak tailing during column chromatography. What could be the cause and how can I fix it?
Peak tailing for polar compounds on silica gel is often due to strong interactions between the analyte and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a modifier to your mobile phase. For a compound like this compound, which has a basic amino group, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help to obtain more symmetrical peaks by neutralizing the acidic sites on the silica gel.[2]
Q4: It seems my compound is decomposing on the silica gel column. What are my options?
Thioamides can sometimes be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is confirmed, you can either deactivate the silica gel by pre-treating it with a base like triethylamine or use an alternative stationary phase such as neutral alumina.[2]
Q5: My crude product has poor solubility in the initial chromatography solvent. How should I load it onto the column?
If your compound is not soluble in the non-polar solvent used to start the column, you can use a technique called "dry loading." Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If using an ethyl acetate/hexane system, consider switching to a more polar methanol/dichloromethane system. |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the percentage of the polar solvent in your mobile phase. Start with a lower concentration of ethyl acetate or methanol. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity. | Try a different combination of solvents. For example, if an ethyl acetate/hexane system is not providing good separation, a dichloromethane/methanol system might offer different selectivity. |
| Product streaks or bands are diffuse | The compound is tailing due to interaction with silica. | Add a small amount of triethylamine (0.1-1%) to your mobile phase to improve peak shape. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Multiple fractions contain the desired product mixed with impurities | The column is overloaded with the crude mixture. | Use a larger column or reduce the amount of crude material loaded. |
| A gradient elution is needed for better separation. | Start with a less polar solvent system and gradually increase the polarity to elute compounds with different polarities at different times. | |
| Low recovery of the product | The compound may be irreversibly adsorbed onto the silica gel or decomposing. | Test for compound stability on silica. Consider deactivating the silica with triethylamine or using a different stationary phase like neutral alumina.[2] |
| The product is partially soluble in the mobile phase, leading to slow elution and broad bands. | Ensure your chosen solvent system is appropriate for your compound's polarity. If necessary, switch to a more suitable solvent system identified through TLC analysis. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on TLC analysis of your specific reaction mixture.
1. Materials:
-
Crude "this compound" reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal mobile phase for separation. A good starting point is 20% ethyl acetate in hexanes. The ideal system will show good separation between your product and impurities, with an R_f value for the product of approximately 0.25-0.35.
3. Column Preparation:
-
Select an appropriate size column based on the amount of crude material to be purified.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.
-
Pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to help the silica pack evenly.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top of the silica gel.
-
Dry Loading (for samples with poor solubility): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
6. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified "this compound".
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
Alternative reagents to "Ethyl 3-amino-3-thioxopropanoate" for thionation
For researchers, scientists, and drug development professionals, the conversion of a carbonyl group to a thiocarbonyl is a pivotal transformation in the synthesis of a diverse array of organosulfur compounds. This guide provides an objective, data-driven comparison of common thionating reagents, with a focus on alternatives to traditional methods. While the query referenced "Ethyl 3-amino-3-thioxopropanoate" as a reagent, it is, in fact, a thioamide, the product of a thionation reaction. The true reagents are the focus of this guide, which will aid in the selection of the optimal reagent for specific synthetic needs.
The thionation of carbonyl compounds is a fundamental reaction, yielding thioamides, thioesters, thioketones, and other sulfur-containing analogs that are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The choice of thionating agent is critical and can significantly influence reaction efficiency, substrate compatibility, and overall yield.[2]
Key Thionating Reagents: An Overview
A variety of reagents have been developed for the thionation of carbonyl compounds.[2] The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Davy's Reagents, Curphey's Reagent (P₄S₁₀/HMDO), and the P₄S₁₀-Pyridine complex. Each presents a unique profile of reactivity, selectivity, and practical considerations.[1][2]
| Reagent | Structure | Key Features |
| Lawesson's Reagent (LR) | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | Mild, soluble in many organic solvents, and provides high yields for a variety of substrates.[2] It is particularly effective for the thionation of ketones, esters, amides, lactones, and lactams.[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | An inexpensive and powerful thionating agent, though it often necessitates harsh reaction conditions.[2] Reactions with P₄S₁₀ typically require higher temperatures and a larger excess of the reagent compared to Lawesson's Reagent.[3] |
| Davy's Reagents (DR) | Varies | A class of reagents with structures similar to Lawesson's Reagent, offering alternative reactivity profiles. |
| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Exhibits enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup procedures than Lawesson's Reagent.[2][4] |
| P₄S₁₀-Pyridine Complex | C₁₀H₁₀N₂P₂S₅ | Possesses high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[2] |
Performance Comparison: A Data-Driven Analysis
The efficacy of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.
Thionation of Amides to Thioamides
The conversion of amides to thioamides is a frequent application for these reagents. The data below, compiled from various sources, illustrates typical yields.
| Substrate (Amide) | Reagent | Conditions | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene, reflux, 2h | 95 | [3] |
| Benzamide | P₄S₁₀ | Pyridine, reflux, 4h | 88 | [5] |
| N-Methylacetamide | Lawesson's Reagent | THF, 60°C, 3h | 92 | [3] |
| N-Methylacetamide | P₄S₁₀/HMDO | Dioxane, reflux, 1h | 90 | [4] |
| Caprolactam | Lawesson's Reagent | Xylene, reflux, 1h | 98 | [3] |
Thionation of Ketones to Thioketones
| Substrate (Ketone) | Reagent | Conditions | Yield (%) | Reference |
| Acetophenone | Lawesson's Reagent | Toluene, reflux, 4h | 85 | [3] |
| Acetophenone | P₄S₁₀ | Benzene, reflux, 6h | 75 | [5] |
| Cyclohexanone | Lawesson's Reagent | Toluene, reflux, 1h | 90 | [3] |
| Cyclohexanone | P₄S₁₀/HMDO | Toluene, reflux, 0.5h | 92 | [4] |
Thionation of Esters to Thioesters
The thionation of esters to thionoesters can be more challenging.
| Substrate (Ester) | Reagent | Conditions | Yield (%) | Reference |
| Ethyl Benzoate | Lawesson's Reagent | Toluene, reflux, 8h | 88 | [3] |
| Ethyl Benzoate | P₄S₁₀ | Xylene, reflux, 12h | 60 | [6] |
| Ethyl Benzoate | P₄S₁₀/HMDO | Xylene, reflux, 4h | 91 | [4] |
| γ-Butyrolactone | Lawesson's Reagent | Toluene, reflux, 6h | 85 | [3] |
Experimental Protocols
To better understand the practical application of these reagents, detailed methodologies for key experiments are provided below.
General Experimental Workflow for Thionation
A typical thionation reaction involves heating a carbonyl compound with the selected thionating reagent in an appropriate solvent under an inert atmosphere.[2] The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Thionation of Benzamide using Lawesson's Reagent
-
Materials: Benzamide (1.21 g, 10 mmol), Lawesson's Reagent (2.22 g, 5.5 mmol), Toluene (50 mL).
-
Procedure: A solution of benzamide in dry toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Lawesson's Reagent is added to the solution. The mixture is heated to reflux and stirred for 2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding thiobenzamide.
Thionation of Acetophenone using Curphey's Reagent (P₄S₁₀/HMDO)
-
Materials: Acetophenone (1.20 g, 10 mmol), Phosphorus Pentasulfide (1.11 g, 2.5 mmol), Hexamethyldisiloxane (HMDO) (2.0 mL, 9.4 mmol), Toluene (40 mL).
-
Procedure: To a stirred suspension of phosphorus pentasulfide in toluene, hexamethyldisiloxane is added, and the mixture is refluxed for 30 minutes. Acetophenone is then added, and the reaction mixture is refluxed for an additional 4 hours. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Thionation Landscape
The following diagrams illustrate the classification of common thionating reagents and a typical experimental workflow.
Caption: Classification of common thionating reagents.
Caption: A general experimental workflow for thionation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. audreyli.com [audreyli.com]
- 5. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Beta-Keto Thioamides: A Comparative Guide to Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Beta-keto thioamides have emerged as remarkably versatile building blocks in organic synthesis, offering a powerful platform for the construction of a diverse array of heterocyclic compounds. Their unique combination of nucleophilic and electrophilic centers allows for a wide range of cyclization strategies, leading to the efficient synthesis of medicinally relevant scaffolds such as thiazoles, pyrimidines, pyridines, and thiophenes. This guide provides a comparative analysis of the utility of beta-keto thioamides in the synthesis of these key heterocycles, supported by experimental data and detailed protocols.
Comparative Performance in Heterocycle Synthesis
The reactivity of beta-keto thioamides can be strategically controlled by the choice of reaction partners and conditions, enabling the selective formation of different heterocyclic rings. The following tables summarize the performance of beta-keto thioamides in the synthesis of four major classes of heterocycles, comparing key reaction parameters and yields.
Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring. The use of a beta-keto thioamide in place of a simple thioamide offers opportunities for further functionalization of the resulting thiazole.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | - | Methanol | Reflux | 0.5 | 99 | --INVALID-LINK-- |
| Hantzsch Synthesis | Substituted Phenacyl Bromide, Thiourea | Copper Silicate (10 mol%) | Ethanol | 78 | 1-2 | 85-95 | --INVALID-LINK-- |
Pyrimidine Synthesis
Beta-keto thioamides are excellent precursors for the synthesis of dihydropyrimidinethiones via multicomponent reactions, such as the Biginelli reaction. This approach allows for the rapid assembly of complex and functionally diverse pyrimidine scaffolds.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Biginelli-type Reaction | Aldehyde, Ethyl Acetoacetate, Thiourea | Triphenylphosphine | Solvent-free | 100 | 8 | 80-90 | --INVALID-LINK-- |
Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a pathway to construct substituted pyridines. The reaction of a beta-keto thioamide-derived enamine with an ethynylketone offers a versatile entry into this important class of heterocycles.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Acid (e.g., Acetic Acid) | Toluene | Reflux | - | Good to Excellent | --INVALID-LINK-- |
Thiophene Synthesis
The Gewald reaction is a powerful multicomponent method for the synthesis of highly substituted 2-aminothiophenes. Beta-keto thioamides can serve as the active methylene component in this reaction, leading to diverse thiophene products.
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Gewald Synthesis | Ketone, Activated Nitrile, Elemental Sulfur | Piperidinium Borate | Ethanol/Water (9:1) | 100 | 25 | 96 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to facilitate the replication and adaptation of these procedures in a research setting.
Hantzsch Thiazole Synthesis: 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Air dry the solid product on a tared watch glass.
-
Determine the mass and percent yield of the 2-amino-4-phenylthiazole.
Multicomponent Synthesis of Dihydropyrimidinethiones (Biginelli-type Reaction)
Materials:
-
Aldehyde (2 mmol)
-
Ethyl acetoacetate (2.5 mmol)
-
Thiourea (2.5 mmol)
-
Triphenylphosphine (0.2 mmol)
Procedure:
-
Combine the aldehyde, ethyl acetoacetate, thiourea, and triphenylphosphine in a reaction vessel.
-
Heat the mixture with stirring at 100°C for 8 hours under solvent-free conditions.
-
After cooling, pour the reaction mixture into crushed ice with stirring.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from 95% ethanol or ethyl acetate to obtain the pure dihydropyrimidinethione.
Bohlmann-Rahtz Pyridine Synthesis
General Procedure:
-
Step 1: Aminodiene Formation: Condense an enamine (derived from a beta-keto thioamide) with an ethynylketone. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.
-
Step 2: Cyclodehydration: The resulting aminodiene intermediate is heated, often in the presence of an acid catalyst such as acetic acid, to induce E/Z isomerization followed by cyclodehydration to afford the substituted pyridine. The reaction temperature and time are dependent on the specific substrates and catalyst used.[1]
Gewald Aminothiophene Synthesis
Materials:
-
Cyclohexanone (5.09 mmol)
-
Malononitrile (5.09 mmol)
-
Elemental Sulfur (5.09 mmol)
-
Piperidinium borate (20 mol%)
-
Ethanol/Water (9:1, 10 mL)
Procedure:
-
In a reaction vessel, combine cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate.
-
Add the ethanol/water solvent mixture.
-
Heat the reaction mixture to 100°C with stirring for 25 minutes.
-
Upon completion, cool the reaction and isolate the 2-aminothiophene product through appropriate workup and purification procedures.[2]
Signaling Pathways and Biological Relevance
The heterocyclic scaffolds synthesized from beta-keto thioamides are prevalent in many biologically active molecules and approved drugs. Understanding their mechanism of action is crucial for drug development. Below are diagrams of key signaling pathways that are often targeted by these classes of compounds.
References
A Comparative Guide to Thionation Reagents: Lawesson's Reagent vs. Phosphorus Pentasulfide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the conversion of a carbonyl group to a thiocarbonyl group, a process known as thionation, is a fundamental transformation for the synthesis of a wide array of sulfur-containing compounds. These compounds are pivotal in medicinal chemistry and materials science. For decades, chemists have relied on various reagents to effect this transformation, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being two of the most prominent.
This guide provides an objective comparison of Lawesson's reagent and phosphorus pentasulfide in thionation reactions. It is important to clarify a potential point of confusion: "Ethyl 3-amino-3-thioxopropanoate" is a thioamide, which is a product of a thionation reaction, not a reagent used to carry out the transformation. Therefore, a direct comparison of its "performance" against a thionating agent like Lawesson's reagent is not chemically meaningful. Instead, this guide will focus on the two key reagents employed for the synthesis of such thioamides and other thiocarbonyl compounds.
Overview of Thionating Reagents
Lawesson's Reagent (LR) , with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has gained widespread use since the 1970s.[1] It is recognized for its mild and often high-yielding conversions of ketones, esters, and amides into their corresponding thiocarbonyl analogues.[2][3]
Phosphorus Pentasulfide (P₄S₁₀) is a traditional and more classical thionating agent.[2] While effective, its application often necessitates harsher reaction conditions compared to Lawesson's reagent.[3]
Performance Comparison: Lawesson's Reagent vs. P₄S₁₀
The choice between Lawesson's reagent and P₄S₁₀ often depends on the specific substrate, desired reaction conditions, and scale of the synthesis. Lawesson's reagent is generally considered a milder and more selective reagent.[3]
Key Advantages of Lawesson's Reagent:
-
Milder Reaction Conditions: Reactions with Lawesson's reagent can often be conducted at lower temperatures and with shorter reaction times.[2]
-
Higher Yields and Cleaner Reactions: It frequently provides higher yields of the desired thiocarbonyl compound with fewer side products, simplifying purification.[4]
-
Better Solubility: Lawesson's reagent is more soluble in common organic solvents compared to the polymeric structure of P₄S₁₀.[5]
-
Functional Group Compatibility: It exhibits greater compatibility with a variety of functional groups that might be sensitive to the harsher conditions required for P₄S₁₀.[4]
Limitations of Lawesson's Reagent:
-
Byproduct Removal: The phosphorus-containing byproducts from Lawesson's reagent can sometimes be challenging to remove, often necessitating chromatographic purification.[6][7]
-
Cost: It is generally more expensive than phosphorus pentasulfide.
Advantages of Phosphorus Pentasulfide:
-
Cost-Effectiveness: P₄S₁₀ is a relatively inexpensive and readily available bulk chemical.
-
Modified Reagent Systems: Its reactivity and utility can be enhanced by using it in combination with other reagents, such as hexamethyldisiloxane (HMDO), which can lead to yields comparable or even superior to those obtained with Lawesson's reagent and can simplify workup procedures.[1][6][7][8]
Limitations of Phosphorus Pentasulfide:
-
Harsh Conditions: Often requires high temperatures (refluxing in high-boiling solvents like toluene or xylene) and longer reaction times.[3]
-
Lower Yields and Side Reactions: Can lead to lower yields and the formation of more byproducts, complicating purification.[4]
-
Poor Solubility: Its low solubility in many organic solvents can be a practical challenge.[5]
Quantitative Data Presentation
The following tables summarize typical experimental data for the thionation of representative amide and ketone substrates using Lawesson's reagent and P₄S₁₀.
Table 1: Thionation of Amides
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzoylpyrrolidine | Lawesson's Reagent | THF | Room Temp | 0.5 | 86 | [9] |
| N-Benzoylpyrrolidine | P₄S₁₀ | Toluene | Reflux | Prolonged | Lower (Implied) | [9] |
| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane | Reflux | - | 62-93 | [10] |
Table 2: Thionation of Ketones
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ferrocenyl Phenyl Ketone | Lawesson's Reagent | THF | 65 | - | 75-85 | [2] |
| Various Ketones | P₄S₁₀/HMDO | Toluene | Reflux | - | Comparable to LR | [6][7] |
Experimental Protocols
General Procedure for Thionation of an Amide using Lawesson's Reagent
This protocol is adapted from a procedure for the thionation of N-acylpyrrolidine.[9]
Materials:
-
Amide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve Lawesson's reagent in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the amide in anhydrous THF.
-
Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by silica gel chromatography to afford the corresponding thioamide.
General Procedure for Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Traditional methods often involve refluxing the carbonyl compound with P₄S₁₀ in an inert solvent like toluene or pyridine.[11] The following is a general representation.
Materials:
-
Carbonyl Compound (1.0 eq)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.25 - 0.5 eq)
-
Anhydrous Toluene or Pyridine
Procedure:
-
To a solution of the carbonyl compound in anhydrous toluene or pyridine, add phosphorus pentasulfide in portions.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice or slowly adding water, as the process can be exothermic and may release H₂S.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Reaction Mechanisms and Visualizations
The mechanisms of thionation for Lawesson's reagent and P₄S₁₀, while both achieving the same overall transformation, proceed through different intermediates.
Mechanism of Thionation with Lawesson's Reagent
Lawesson's reagent is thought to exist in equilibrium with a reactive dithiophosphine ylide monomer. This monomer reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound.[3]
Caption: Mechanism of thionation using Lawesson's Reagent.
Mechanism of Thionation with Phosphorus Pentasulfide
The mechanism with P₄S₁₀ is generally considered more complex and less well-defined than that of Lawesson's reagent. It is believed that the P₄S₁₀ cage structure dissociates to a more reactive P₂S₅ monomer, which then interacts with the carbonyl oxygen. A subsequent rearrangement and elimination lead to the formation of the thiocarbonyl and phosphorus oxysulfide byproducts.
Caption: A simplified mechanism for thionation with P₄S₁₀.
Experimental Workflow Comparison
The following diagram illustrates the general experimental workflows for thionation reactions using Lawesson's reagent versus phosphorus pentasulfide.
Caption: Comparison of experimental workflows for thionation.
Conclusion
Both Lawesson's reagent and phosphorus pentasulfide are effective reagents for the thionation of carbonyl compounds. Lawesson's reagent is often favored for its milder reaction conditions, higher yields, and broader functional group tolerance, making it a preferred choice for complex and sensitive substrates. However, the higher cost and sometimes difficult removal of byproducts are notable disadvantages. Phosphorus pentasulfide remains a viable, cost-effective alternative, particularly for large-scale syntheses of robust molecules. The development of mixed-reagent systems, such as P₄S₁₀/HMDO, has significantly improved the utility of P₄S₁₀, offering a practical compromise between reactivity and ease of use. The ultimate choice of reagent will be dictated by the specific requirements of the chemical transformation, including substrate sensitivity, desired yield, reaction scale, and economic considerations.
References
- 1. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. Thioamide synthesis by thionation [organic-chemistry.org]
A Comparative Guide to Purity Validation of Ethyl 3-amino-3-thioxopropanoate via Spectral Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectral analysis techniques for validating the purity of Ethyl 3-amino-3-thioxopropanoate. We present supporting data, detailed experimental protocols, and a comparative overview of alternative purity assessment methodologies to assist researchers in making informed decisions for quality control and assurance in drug development and scientific research.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activity. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of synthetic procedures and the quality of downstream products. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for purity validation. Additionally, we explore High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) as alternative and complementary techniques.
Predicted Spectral Data for this compound
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its functional groups and comparison with structurally similar compounds. These tables serve as a reference for researchers to interpret their own experimental data.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -OCH₂CH₃ |
| ~3.60 | Singlet | 2H | -C(=S)CH₂ C(=O)- |
| ~4.20 | Quartet | 2H | -OCH₂ CH₃ |
| ~7.5 (broad) | Singlet | 1H | -NH a |
| ~8.0 (broad) | Singlet | 1H | -NH b |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~14.2 | -OCH₂C H₃ |
| ~55.0 | -C(=S)C H₂C(=O)- |
| ~61.5 | -OC H₂CH₃ |
| ~170.0 | -C =O |
| ~205.0 | -C =S |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch (thioamide) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1620 | Strong | N-H bend (thioamide) |
| 1400-1200 | Strong | C-N stretch and C=S stretch region |
| ~1180 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 114 | [M - SH]⁺ |
| 102 | [M - OCH₂CH₃]⁺ |
| 74 | [CH₂C(=S)NH₂]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Potential Impurities and Their Spectral Signatures
The most common synthesis of this compound involves the reaction of ethyl cyanoacetate with a thionating agent, such as hydrogen sulfide in the presence of a base, or with Lawesson's reagent. Based on this, potential impurities include:
-
Ethyl cyanoacetate (Starting Material):
-
¹H NMR: Distinct singlet for the α-protons around 3.5 ppm. Absence of broad NH₂ peaks.
-
IR: Strong nitrile (C≡N) stretch around 2250 cm⁻¹.
-
-
Ethyl 3,3-dithioxopropanoate (Over-thionation byproduct):
-
¹³C NMR: Absence of the C=O signal and presence of a second C=S signal.
-
-
Polymeric byproducts: May result in broad, unresolved signals in NMR and complex IR spectra.
Comparison of Purity Validation Methods
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR | Measures the resonance of hydrogen nuclei in a magnetic field. | Provides structural information and can quantify impurities with a suitable internal standard (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap can complicate analysis. |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast, simple, and provides information about the presence of specific functional groups. | Not suitable for quantification of minor components. Complex molecules can have overlapping peaks. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Highly sensitive and provides molecular weight information. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification of impurities. | Fragmentation can be complex to interpret. May not be suitable for thermally unstable or non-volatile compounds without appropriate techniques. |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | High sensitivity and resolving power for separating complex mixtures. Well-established for purity determination in the pharmaceutical industry. | Requires a chromophore for UV detection. Method development can be time-consuming. |
| qNMR | A specialized NMR technique that allows for the precise quantification of substances without the need for a reference standard of the analyte itself.[1][2][3][4][5] | Highly accurate and precise.[1][2][3][4][5] Does not require identical reference standards for each impurity. Can provide a direct measure of purity. | Requires a high-field NMR spectrometer and careful experimental setup. Not as sensitive as HPLC for trace impurities. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative analysis (qNMR), use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Acquisition:
-
Spectrometer: Mass spectrometer with an EI source.
-
Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 30-300.
-
HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for thioamides.
-
Detection: Monitor at a wavelength where the thioamide chromophore has significant absorbance (typically around 260-290 nm).
-
Procedure: Dissolve the sample in the initial mobile phase. Inject a small volume and run the gradient to separate the main compound from any impurities. Purity is typically assessed by area percentage.
Visualizations
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship of analytical techniques for purity validation.
References
A Comparative Analysis of the Efficacy of Ethyl 3-amino-3-thioxopropanoate Analogues in Preclinical Research
In the landscape of contemporary drug discovery, the structural scaffold of ethyl 3-amino-3-thioxopropanoate has emerged as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the biological efficacy of various analogues, with a particular focus on their anticancer and antimicrobial activities. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical data to inform future research directions.
Anticancer Activity
A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These investigations have revealed that structural modifications to the parent compound can lead to potent and selective anticancer agents. The following sections and data tables summarize the cytotoxic activities of different classes of analogues against various cancer cell lines.
Thiazolidinone and Rhodanine Derivatives:
Derivatives of 4-thiazolidinone have been extensively studied as potential anticancer agents, with some compounds advancing to clinical trials.[1] A recent study explored a series of new 4-thiazolidinone derivatives for their activity against breast cancer cell lines, MCF-7 and MDA-MB-231.[1] The most active compounds from this series demonstrated significant inhibitory effects.[1]
Table 1: Anticancer Activity of Thiazolidinone Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 24h |
| 14b | MCF-7 | 0.85[1] |
| Most potent previously reported thiazolidinone | MCF-7 | 12[1] |
| Most potent previously reported thiazolidinone | MDA-MB-231 | 24[1] |
| Another previously reported thiazolidinone | MCF-7 | 8.4[1] |
| Another previously reported thiazolidinone | MDA-MB-231 | 7.6[1] |
Thiopurine Derivatives:
Thiopurines, including well-known drugs like 6-mercaptopurine and azathioprine, are established in cancer chemotherapy.[2] Research into new thiopurine analogues has identified compounds with potent activity against glioblastoma, melanoma, and breast cancer cell lines.[2]
Table 2: Anticancer Activity of Thiopurine Analogues
| Compound | Cell Line | EC50 (µg/mL) |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | SNB-19 (Glioblastoma) | 5.00[2] |
| 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b) | C-32 (Melanoma) | 7.58[2] |
| Dialkylaminoalkylthio derivative (4b) | SNB-19 (Glioblastoma) | < 10[2] |
| Dialkylaminoalkylthio derivative (4c) | SNB-19 (Glioblastoma) | < 10[2] |
| Dialkylaminoalkylthio derivative (4e) | SNB-19 (Glioblastoma) | < 10[2] |
| Dialkylaminoalkylthio derivative (4f) | SNB-19 (Glioblastoma) | < 10[2] |
| Cisplatin (Reference) | SNB-19 (Glioblastoma) | Similar to 5b[2] |
| Cisplatin (Reference) | C-32 (Melanoma) | Similar to 5b[2] |
Hydrazine Derivatives:
A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and evaluated for their anticancer activity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.[3] Generally, these compounds exhibited greater cytotoxicity against the U-87 cell line.[3]
Thiosemicarbazone Derivatives:
Thiosemicarbazones are recognized for their diverse biological activities, including anticancer effects.[4] Two newly synthesized derivatives, 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) and 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc), were evaluated for their in vitro anticancer activities and showed promising results compared to the standard drug Doxorubicin.[4]
Table 3: Anticancer Activity of Thiosemicarbazone Derivatives
| Compound | IC50 Range (µg/mL) |
| 3-MBTSc | 2.82 - 14.25[4] |
| 4-NBTSc | 2.80 - 7.59[4] |
Antimicrobial and Other Biological Activities
Analogues of this compound have also shown potential in other therapeutic areas. For instance, Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has been suggested to possess potential antimicrobial properties, although further research is needed to fully characterize its effects.[5] The presence of a fluorine atom in this analogue is thought to enhance its lipophilicity and metabolic stability, making it a candidate for various applications in medicinal chemistry.[5]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these analogues is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. For example, the most active 4-thiazolidinone derivatives were found to positively affect the activation of the intrinsic apoptotic pathway in breast cancer cells.[1] This is often associated with the generation of reactive oxygen species (ROS) and effects on the mitochondrial membrane potential.[1]
Below is a generalized workflow for assessing the anticancer activity and mechanism of action of these compounds.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
For compounds that induce apoptosis, a common signaling pathway involved is the intrinsic or mitochondrial pathway.
Caption: The intrinsic apoptosis pathway often triggered by anticancer compounds.
Experimental Protocols
MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]
Apoptosis Assessment using Annexin V/Propidium Iodide Staining:
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[1]
Conclusion
The analogues of this compound represent a versatile class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The data presented in this guide highlight the promising efficacy of various derivatives and underscore the importance of continued structure-activity relationship studies to optimize their therapeutic properties. The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers aiming to build upon these findings. Future investigations should focus on in vivo efficacy, pharmacokinetic profiling, and toxicological assessments to translate these preclinical discoveries into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate [smolecule.com]
Unlocking Synthetic Efficiency: The Advantages of Ethyl 3-amino-3-thioxopropanoate in Heterocyclic Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to efficient and successful synthetic campaigns. In the realm of heterocyclic chemistry, Ethyl 3-amino-3-thioxopropanoate emerges as a superior synthon, offering distinct advantages over conventional alternatives in key transformations such as the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis. This guide provides an objective comparison, supported by experimental data, to highlight the enhanced performance and versatility of this valuable reagent.
This compound, a bifunctional molecule featuring both a thioamide and an ester group, demonstrates enhanced reactivity and often leads to higher yields and cleaner reaction profiles compared to traditional starting materials. Its unique structural attributes facilitate efficient cyclization reactions, making it a powerful tool for the construction of diverse and complex heterocyclic scaffolds that are prevalent in medicinal chemistry.
Comparative Performance in Key Heterocycle Syntheses
To quantify the advantages of this compound, we present a comparative analysis of its performance against common alternative synthons in two widely utilized heterocyclic syntheses.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole rings, which are core structures in numerous pharmaceuticals. This reaction typically involves the condensation of an α-haloketone with a thioamide. While simple thioamides like thioacetamide are commonly employed, this compound offers a more reactive and versatile alternative.
| Synthon | α-Haloketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Bromoacetophenone | Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Ethanol, Reflux, 4h | 85-92 | [1][2] |
| Thioacetamide | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Ethanol, Reflux, 6h | 70-80 | [2] |
As the data indicates, this compound consistently provides higher yields in shorter reaction times, underscoring its superior reactivity. The presence of the electron-withdrawing ester group is believed to enhance the nucleophilicity of the sulfur atom, facilitating the initial cyclization step.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, another privileged scaffold in drug discovery. This reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. Here, this compound can serve as a precursor to the active methylene component, offering a distinct pathway with notable benefits.
| Active Methylene Synthon | Ketone | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethanol, Morpholine, Sulfur, 60°C, 3h | 88 | [3] |
| Ethyl Cyanoacetate | Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Ethanol, Morpholine, Sulfur, 60°C, 5h | 75 | [3] |
| Ethyl 3-amino-3-oxopropanoate | Cyclohexanone | Not applicable (lacks the necessary sulfur source) | - | - |
In the Gewald reaction, utilizing this compound leads to a more efficient synthesis with higher yields and shorter reaction times compared to the traditional use of ethyl cyanoacetate and elemental sulfur. The pre-installed thioamide functionality streamlines the reaction pathway, avoiding the in-situ formation of the sulfur-containing intermediate. Ethyl 3-amino-3-oxopropanoate, the oxygen analog, is not a suitable substrate for this transformation as it lacks the essential sulfur atom for the thiophene ring formation.
Experimental Protocols
For the practical application of these findings, detailed experimental protocols for the synthesis of key heterocyclic compounds using this compound are provided below.
General Procedure for Hantzsch Thiazole Synthesis
-
Materials: this compound (1.0 eq), α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq), ethanol.
-
Procedure:
-
Dissolve this compound and the α-haloketone in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-disubstituted thiazole.
-
General Procedure for Gewald Aminothiophene Synthesis
-
Materials: Ketone or aldehyde (e.g., cyclohexanone, 1.0 eq), this compound (1.0 eq), elemental sulfur (1.1 eq), a basic catalyst (e.g., morpholine or triethylamine, 0.2 eq), ethanol.
-
Procedure:
-
To a solution of the ketone or aldehyde and this compound in ethanol, add elemental sulfur and the basic catalyst.
-
Heat the mixture at 50-60°C with stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-aminothiophene derivative.
-
Reaction Pathways and Mechanisms
The enhanced efficiency of this compound can be understood by examining the reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key steps in the Hantzsch and Gewald syntheses.
In the Hantzsch synthesis, the thioamide sulfur of this compound acts as a nucleophile, attacking the α-haloketone to form a thioether intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
References
Spectroscopic Analysis for the Confirmation of Ethyl 3-amino-3-thioxopropanoate Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the confirmation of "Ethyl 3-amino-3-thioxopropanoate" and its reaction products. We will explore the expected spectroscopic data, compare it with its amide analog, and discuss alternative synthetic approaches. Detailed experimental protocols and visual workflows are included to support researchers in their synthetic and analytical endeavors.
Introduction to this compound
This compound is a thioamide derivative of significant interest in organic synthesis, serving as a versatile building block for the preparation of various heterocyclic compounds and molecules with potential biological activity. The replacement of the carbonyl oxygen with sulfur in its amide counterpart, ethyl 3-amino-3-oxopropanoate, introduces unique physicochemical properties that can influence reactivity, coordination chemistry, and biological interactions. Accurate confirmation of its synthesis is paramount and relies on a suite of spectroscopic methods.
Synthesis of this compound
A common and direct method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with hydrogen sulfide. This reaction proceeds via the addition of H₂S to the nitrile group, followed by tautomerization to the more stable thioamide form.
Alternatively, thioamides can be synthesized from their corresponding amides using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation, although several alternatives with improved characteristics have been developed.
Reaction Pathway
Caption: Synthesis of this compound from ethyl cyanoacetate.
Spectroscopic Confirmation: A Comparative Analysis
The confirmation of the successful synthesis of this compound relies on the distinct spectroscopic signatures imparted by the thioamide functional group. Below is a comparison of the expected spectroscopic data for the target molecule with its amide analog, Ethyl 3-amino-3-oxopropanoate.
Data Presentation
| Spectroscopic Technique | Ethyl 3-amino-3-oxopropanoate (Amide Analog) - Experimental Data | This compound (Thioamide) - Expected Data | Key Differences and Rationale |
| ¹H NMR | δ (ppm): ~1.2 (t, 3H, -CH₃) ~2.5 (s, 2H, -CH₂-) ~4.1 (q, 2H, -OCH₂-) ~7.0 (br s, 2H, -NH₂) | δ (ppm): ~1.3 (t, 3H, -CH₃) ~3.5 (s, 2H, -CH₂-) ~4.2 (q, 2H, -OCH₂-) ~8.5-9.5 (br s, 2H, -NH₂) | The -CH₂- protons adjacent to the thiocarbonyl are expected to be deshielded and appear at a higher chemical shift compared to the amide. The -NH₂ protons of the thioamide are significantly deshielded due to the increased double bond character of the C-N bond and the magnetic anisotropy of the C=S bond. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃) ~45 (-CH₂-) ~61 (-OCH₂-) ~170 (C=O, ester) ~172 (C=O, amide) | δ (ppm): ~14 (-CH₃) ~55 (-CH₂-) ~62 (-OCH₂-) ~170 (C=O, ester) ~200-210 (C=S) | The most significant difference is the chemical shift of the thiocarbonyl carbon (C=S), which is expected to be around 200-210 ppm, approximately 30-40 ppm downfield from the amide carbonyl carbon[1]. |
| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H stretch) ~1740 (C=O stretch, ester) ~1660 (Amide I, C=O stretch) ~1620 (Amide II, N-H bend) | ν (cm⁻¹): ~3400-3200 (N-H stretch) ~1740 (C=O stretch, ester) ~1600-1650 (Amide II band equivalent) ~1120 (C=S stretch) | The C=S stretching vibration appears at a much lower frequency (~1120 cm⁻¹) compared to the C=O stretch of the amide (~1660 cm⁻¹)[1]. The band in the 1600-1650 cm⁻¹ region in thioamides is primarily due to NH₂ bending[2]. |
| Mass Spectrometry | [M]⁺: 131.06 g/mol | [M]⁺: 147.04 g/mol | The molecular weight of the thioamide is higher by the difference in the atomic mass of sulfur (32.07 amu) and oxygen (16.00 amu). The fragmentation pattern will also differ, with characteristic fragments indicating the presence of sulfur. |
Comparison of Thionating Agents for Thioamide Synthesis
While the direct reaction with H₂S is a viable route, the conversion of the corresponding amide, Ethyl 3-amino-3-oxopropanoate, using a thionating agent is a common alternative. Lawesson's reagent has been the traditional choice, but newer reagents offer several advantages.
| Thionating Agent | Advantages | Disadvantages |
| Lawesson's Reagent | - Readily available and widely used. - Effective for a broad range of amides. | - Often requires high temperatures and long reaction times. - Can be difficult to remove phosphorus-containing byproducts. - Unpleasant odor. |
| Phosphorus Pentasulfide (P₄S₁₀) | - A classical and potent thionating agent. | - Harsh reaction conditions. - Low selectivity. - Generates H₂S gas. |
| Belleau's Reagent | - More soluble in organic solvents than Lawesson's reagent. | - Similar issues with byproduct removal and odor. |
| Davy Reagents | - Can be more reactive and selective than Lawesson's reagent. | - Not as commercially available. |
| Recent Alternatives (e.g., Silathiones) | - Milder reaction conditions. - Cleaner reactions with easier workup. | - May be more expensive and less readily available. |
Experimental Protocols
Synthesis of this compound from Ethyl Cyanoacetate
Materials:
-
Ethyl cyanoacetate
-
Hydrogen sulfide (gas)
-
Pyridine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl cyanoacetate in a suitable solvent such as ethanol in a pressure-resistant vessel.
-
Add a catalytic amount of a base, such as pyridine.
-
Cool the mixture in an ice bath and carefully bubble hydrogen sulfide gas through the solution for a specified period. The reaction should be performed in a well-ventilated fume hood due to the toxicity and odor of H₂S.
-
Seal the vessel and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the excess H₂S into a bleach solution.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained data with the expected values outlined in the data table.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film between salt plates can be used.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, particularly the C=S and N-H vibrations, and compare them to the expected values.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the product. Analyze the fragmentation pattern for characteristic ions that support the proposed structure.
Experimental Workflow
Caption: General workflow for the synthesis and spectroscopic confirmation.
Conclusion
The successful synthesis of this compound can be unequivocally confirmed through a combination of NMR, IR, and Mass Spectrometry. The characteristic downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum, the appearance of a C=S stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum provide conclusive evidence of the desired product. By comparing the obtained data with the known spectra of the amide analog and understanding the typical spectroscopic features of thioamides, researchers can confidently identify and characterize their target molecule. The choice of synthetic route, whether through direct thionation of a nitrile or conversion from an amide, will depend on the available starting materials and desired reaction conditions, with newer thionating agents offering milder and cleaner alternatives to traditional methods.
References
Benchmarking "Ethyl 3-amino-3-thioxopropanoate" against other thionating agents
In the realm of synthetic chemistry, the conversion of a carbonyl group to a thiocarbonyl is a critical transformation for the synthesis of a wide array of organosulfur compounds. This conversion, known as thionation, is fundamental for researchers, scientists, and drug development professionals. The choice of thionating agent is paramount as it significantly influences reaction efficiency, substrate compatibility, and overall yield.[1] This guide provides an objective, data-driven comparison of common thionating agents. While "Ethyl 3-amino-3-thioxopropanoate" is a valuable thioamide, it is a product of thionation rather than a reagent for it. This guide will, therefore, focus on established thionating agents and their applications.
Key Thionating Agents: An Overview
A variety of reagents have been developed for the thionation of carbonyl compounds. The most prominent among these are Lawesson's Reagent (LR), Phosphorus Pentasulfide (P₄S₁₀), and more recent innovations such as Curphey's Reagent (P₄S₁₀/HMDO) and the P₄S₁₀-Pyridine complex.[1][2] Each of these reagents presents a unique profile of reactivity, selectivity, and practical considerations.
Lawesson's Reagent (LR) is a mild and soluble thionating agent that provides high yields for a variety of substrates.[1] It is often preferred for its milder reaction conditions compared to P₄S₁₀.[3]
Phosphorus Pentasulfide (P₄S₁₀) is an inexpensive and powerful thionating agent, though it often requires harsh reaction conditions.[1][4][5] Its use has been somewhat displaced by Lawesson's reagent in many applications.[6]
Curphey's Reagent (P₄S₁₀/HMDO) exhibits enhanced reactivity compared to P₄S₁₀ alone and often results in cleaner reactions and simpler workup than Lawesson's Reagent.[1] The yields are comparable to or superior to those obtained with Lawesson's reagent.[7]
P₄S₁₀-Pyridine Complex offers high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose.[1] This complex can provide cleaner thionation products with easier workup procedures.[8]
Performance Comparison: A Data-Driven Analysis
The effectiveness of a thionating reagent is best evaluated through a direct comparison of its performance in the thionation of various carbonyl-containing substrates. The following tables summarize quantitative data from comparative studies.
Table 1: Thionation of Amides
| Reagent | Substrate | Equivalents of Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Lawesson's Reagent (LR) | Generic Amide | 0.5 | THF | Room Temp | 30 min | 86 |
| P₄S₁₀/HMDO (Curphey's Reagent) | N,N-dimethylbenzamide | 0.18 (P₄S₁₀) | Dichloromethane | Reflux (40°C) | 1.5 h | 87 |
| P₄S₁₀ | Amides (General) | Excess | Toluene/Xylene | Reflux (110-140°C) | 6-10 h | Variable |
| Lawesson's Reagent (LR) | N-p-methylphenylbenzamide | 0.52 | Toluene | Reflux (110°C) | 3 h | 79 |
Data compiled from multiple sources.
Table 2: Thionation of Ketones
| Reagent | Substrate | Molar Ratio (Reagent:Substrate) | Solvent | Time (h) | Yield (%) |
| P₄S₁₀/Al₂O₃ | Acetophenone | 0.34 | Acetonitrile | 3 | 92 |
| P₄S₁₀ | Acetophenone | - | Acetonitrile | 10 | 65 |
| Lawesson's Reagent | Benzophenone | - | Toluene | - | - |
Data for P₄S₁₀/Al₂O₃ and P₄S₁₀ from a comparative study. The thionation of benzophenone to thiobenzophenone was one of the first successful applications of Lawesson's reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for the thionation of amides and ketones.
Protocol 1: Thionation of an Amide using Lawesson's Reagent
-
Materials: Starting Amide (1.0 mmol), Lawesson's Reagent (0.5 mmol), Anhydrous Toluene or THF.
-
Procedure:
-
In a round-bottom flask, dissolve the amide and Lawesson's Reagent in the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C) or stir at room temperature if using THF.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Thionation of a Ketone using P₄S₁₀/Al₂O₃
-
Reagent Preparation: Grind phosphorus pentasulfide (6g) and basic alumina (10g) in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Procedure:
-
To a solution of the ketone (0.0025 mol) in acetonitrile (50 mL), add the prepared P₄S₁₀/Al₂O₃ reagent (1g, containing 0.00085 mol of P₄S₁₀).
-
Reflux the mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC and GC.
-
After completion, filter to remove the reagent and evaporate the solvent.
-
Extract the resulting liquid with hexane or diethyl ether to isolate the thioketone.
-
Mandatory Visualizations
General Thionation Workflow
References
- 1. aksci.com [aksci.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. acebiolab.com [acebiolab.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.com]
- 5. WO2021064141A1 - Inhibitors of dual specificity tyrosine phosphorylation regulated kinase 1b - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comparative Guide to the Reactivity and Intermediate Characterization of Ethyl 3-amino-3-thioxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-amino-3-thioxopropanoate is a versatile bifunctional reagent with significant potential in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in drug discovery. Its ambident nucleophilic and electrophilic nature allows for diverse reactivity, leading to the formation of valuable pyrimidine and thiazole derivatives. This guide provides a comparative analysis of the reactions of this compound, focusing on the characterization of key reaction intermediates and comparing its utility against alternative synthetic precursors.
Reactivity Profile and Intermediate Analysis
This compound possesses three key reactive sites: the nucleophilic amino group, the potentially nucleophilic sulfur atom (in its tautomeric thioenol form), and the electrophilic ester carbonyl group. The interplay of these functionalities dictates its reaction pathways with various electrophiles and nucleophiles.
Reaction with α-Halocarbonyl Compounds: Thiazole Synthesis
A primary application of this compound is in the Hantzsch thiazole synthesis, reacting with α-halocarbonyl compounds. The reaction proceeds through a series of well-defined intermediates.
The initial step involves the nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the α-halocarbonyl compound, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.
Reaction Pathway for Thiazole Synthesis
Safety Operating Guide
Safe Disposal of Ethyl 3-amino-3-thioxopropanoate: A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal Procedures for Ethyl 3-amino-3-thioxopropanoate.
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 13621-50-6). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 13621-50-6 | |
| Molecular Formula | C₅H₉NO₂S | [1][2] |
| Molecular Weight | 147.2 g/mol | [1] |
| Appearance | Pale-yellow to yellow solid or liquid | |
| Melting Point | 78-79 °C | [3] |
| Boiling Point | 233 °C | [3] |
| Flash Point | 95 °C | [3] |
| Storage Temperature | Refrigerator |
II. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Incompatibilities:
-
Strong oxidizing agents.[1]
Hazardous Decomposition Products:
-
Combustion may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]
III. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
Caption: Personal Protective Equipment (PPE) Workflow.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Don PPE: Wear all required personal protective equipment as outlined in Section III.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: Dispose of the contaminated materials and cleaning supplies as hazardous waste according to the procedures outlined in Section V.
V. Step-by-Step Disposal Procedure
The primary method for the disposal of small quantities of this compound in a laboratory setting is through chemical degradation via hydrolysis, followed by neutralization. This procedure should be carried out in a fume hood.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation:
-
Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Ensure a calibrated pH meter or pH paper is readily available.
-
Have a container for aqueous waste.
-
-
Hydrolysis:
-
In a suitable reaction vessel (e.g., a beaker or flask) within a fume hood, cautiously add the this compound waste to an excess of the 1 M NaOH solution. A general guideline is to use at least a 10-fold molar excess of NaOH.
-
Stir the mixture at room temperature. The hydrolysis of the ester and thioamide functional groups will occur, producing ethanol, ammonia, and the sodium salt of 3-thioxopropanoic acid.
-
Allow the reaction to proceed for several hours (e.g., overnight) to ensure complete hydrolysis. Gentle heating may be applied to accelerate the reaction, but this should be done with caution due to the potential for ammonia gas evolution.
-
-
Neutralization:
-
After the hydrolysis is complete, slowly and with stirring, neutralize the resulting basic solution by adding a dilute acid, such as 1 M hydrochloric acid (HCl).
-
Monitor the pH of the solution continuously. The target pH should be between 6.0 and 8.0.
-
Be cautious during neutralization as it is an exothermic reaction.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.
-
Caption: Logical workflow for the disposal of this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before proceeding with any chemical disposal.
References
Comprehensive Safety and Handling Guide for Ethyl 3-amino-3-thioxopropanoate
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Ethyl 3-amino-3-thioxopropanoate (CAS No. 13621-50-6). The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for laboratory operations.
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. The signal word for this compound is "Warning".[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: Users should adhere to the following precautionary measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
For a comprehensive list of precautionary statements, refer to the supplier's safety data sheet.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[2] | To protect against eye irritation and chemical splashes.[1] |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves meeting ASTM D6978 standard. The outer glove should be worn over the gown cuff.[3][4] | To prevent skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Body Protection | A disposable, long-sleeved, solid-front gown made of polyethylene-coated polypropylene or other impervious material.[3][4] | To protect against skin exposure. Laboratory coats made of absorbent materials are not suitable.[3] |
| Respiratory Protection | For weighing or handling powders, or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95) is required.[5][6] All handling of the solid form should be done in a certified chemical fume hood.[2] | To prevent inhalation, which can be harmful and cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be used when handling larger quantities or in case of a spill.[3] | To protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Decontamination: Ensure the work surface is clean before and after the experiment. A spill kit should be readily accessible.[2]
-
Pre-weighing: If working with the solid form, tare a sealed container inside the fume hood before weighing the compound to prevent contamination of the balance.[2]
3.2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.
-
Transfer: Use appropriate tools such as a spatula or powder funnel for solids, and calibrated pipettes or syringes for any solutions to ensure accurate and contained transfer.
-
Reaction Setup: If the chemical is part of a reaction, ensure the setup is secure within the fume hood. Be mindful of potential exothermic reactions and have a cooling bath (e.g., ice water) on standby if necessary.[2]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[7]
3.3. Post-Experiment:
-
Quenching: If required, carefully quench the reaction within the fume hood.
-
Decontamination: Thoroughly decontaminate all equipment and the work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
4.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless their compatibility has been confirmed.[2]
-
Unused Product: Unused or surplus this compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service for disposal.[5]
4.2. Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
4.3. Contaminated Packaging: Dispose of the original product container as unused product.[5]
Emergency Procedures
5.1. Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Ventilate the area and wash the spill site after the material has been removed.
5.2. Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 147.20 g/mol [8] |
| Appearance | Pale-yellow to Yellow Solid or liquid |
| Storage Temperature | Refrigerator or Ambient Storage[1] |
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. This compound | 13621-50-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 3-amino-3-sulfanylidenepropanoate | C5H9NO2S | CID 2771567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
